An In-depth Technical Guide to the Synthesis of 2-tert-Butyl-4-methylphenol
For Researchers, Scientists, and Drug Development Professionals Abstract 2-tert-Butyl-4-methylphenol, an important industrial chemical, serves as a crucial intermediate in the synthesis of antioxidants, stabilizers, and...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-tert-Butyl-4-methylphenol, an important industrial chemical, serves as a crucial intermediate in the synthesis of antioxidants, stabilizers, and other specialty chemicals.[1][2] This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-tert-butyl-4-methylphenol, focusing on the widely employed Friedel-Crafts alkylation of p-cresol (B1678582). The document details the reaction mechanism, presents a comparative analysis of various catalytic systems through tabulated quantitative data, and outlines a general experimental protocol for its synthesis. Visual diagrams generated using the DOT language are included to illustrate the synthesis pathway and reaction mechanism, offering a clear and concise visual aid for researchers and professionals in the field.
Introduction
2-tert-Butyl-4-methylphenol, also known as o-tert-butyl-p-cresol, is a significant organic intermediate.[1][2] Its primary application lies in the production of high-grade phenolic antioxidants such as 2246 and 2246-S, as well as the light stabilizer UV-326.[1] These antioxidants are valued for their low toxicity and effectiveness in preventing degradation caused by oxygen and heat in materials like natural and synthetic rubber, plastics, and petroleum products.[1] The synthesis of 2-tert-butyl-4-methylphenol is predominantly achieved through the Friedel-Crafts alkylation of p-cresol with a tert-butylating agent, a reaction that has been the subject of extensive research to optimize yield, selectivity, and environmental sustainability.[2]
The most common and economically viable method for synthesizing 2-tert-butyl-4-methylphenol is the Friedel-Crafts alkylation of p-cresol.[2] This electrophilic aromatic substitution reaction involves the introduction of a tert-butyl group onto the aromatic ring of p-cresol, primarily at the ortho position to the hydroxyl group.
The overall reaction can be summarized as follows:
An In-depth Technical Guide to the Physicochemical Properties of 2-tert-Butyl-4-methylphenol
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core physicochemical properties of 2-tert-Butyl-4-methylphenol, a compound of significant inte...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-tert-Butyl-4-methylphenol, a compound of significant interest in various industrial and research applications. This document details its key characteristics, presents quantitative data in a structured format, outlines relevant experimental protocols, and provides visualizations of its synthesis and antioxidant mechanism.
This section details generalized experimental methodologies for determining the key physicochemical properties of phenolic compounds like 2-tert-Butyl-4-methylphenol.
Melting Point Determination (Capillary Method)
The melting point is determined by observing the temperature at which the solid phase transitions to a liquid.
Apparatus:
Melting point apparatus (e.g., Thiele tube or digital instrument)
Capillary tubes (sealed at one end)
Thermometer
Heating medium (e.g., silicone oil)
Mortar and pestle
Procedure:
A small sample of 2-tert-Butyl-4-methylphenol is finely powdered using a mortar and pestle.
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
The assembly is placed in the heating bath of the melting point apparatus.
The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
The temperature at which the entire solid has turned into a clear liquid is recorded as the completion of melting. The range between these two temperatures is the melting point range.[1][5]
Boiling Point Determination (Thiele Tube Method)
The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
A few milliliters of 2-tert-Butyl-4-methylphenol are placed in a small test tube.
A capillary tube, sealed at one end, is placed inverted into the test tube.
The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid.
The side arm of the Thiele tube is gently heated, causing the liquid to circulate and heat the sample uniformly.
As the temperature rises, air trapped in the capillary tube will escape.
The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted. This is the boiling point.[3][7]
Solubility Determination (Shake-Flask Method)
This method determines the solubility of a compound in a specific solvent.
Apparatus:
Stoppered flasks or vials
Shaking incubator or magnetic stirrer
Analytical balance
Filtration apparatus (e.g., syringe filters)
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
An excess amount of 2-tert-Butyl-4-methylphenol is added to a known volume of the solvent (e.g., water, ethanol) in a flask.
The flask is sealed and agitated in a constant temperature environment (e.g., a shaking incubator) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
After equilibration, the mixture is allowed to stand to allow undissolved solid to settle.
A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved particles.
The concentration of 2-tert-Butyl-4-methylphenol in the filtrate is determined using a suitable analytical technique. This concentration represents the solubility of the compound in that solvent at the given temperature.
pKa Determination (Spectrophotometric Method)
The pKa, or acid dissociation constant, can be determined by measuring the change in absorbance at different pH values.
Apparatus:
UV-Vis spectrophotometer
pH meter
Buffer solutions of varying pH
Volumetric flasks and pipettes
Procedure:
A stock solution of 2-tert-Butyl-4-methylphenol is prepared in a suitable solvent.
A series of solutions are prepared by diluting the stock solution in buffer solutions of known pH.
The UV-Vis absorbance spectrum of each solution is recorded.
The absorbance at a wavelength where the protonated and deprotonated forms of the phenol (B47542) have different absorbances is plotted against the pH.
The resulting titration curve is analyzed to determine the pH at which the concentrations of the protonated and deprotonated species are equal. This pH value corresponds to the pKa of the compound.[8]
LogP Determination (HPLC Method)
The octanol-water partition coefficient (LogP) can be estimated using reverse-phase high-performance liquid chromatography (RP-HPLC).
Apparatus:
HPLC system with a reverse-phase column (e.g., C18)
UV detector
Mobile phase (e.g., methanol-water mixture)
Reference compounds with known LogP values
Procedure:
A calibration curve is generated by injecting a series of standard compounds with known LogP values and recording their retention times.
A solution of 2-tert-Butyl-4-methylphenol is prepared and injected into the HPLC system under the same conditions.
The retention time of 2-tert-Butyl-4-methylphenol is measured.
The LogP of 2-tert-Butyl-4-methylphenol is then calculated from its retention time using the calibration curve.[9][10]
Caption: Workflow for the synthesis of 2-tert-Butyl-4-methylphenol.[11][12]
Antioxidant Mechanism
2-tert-Butyl-4-methylphenol functions as a potent antioxidant by donating a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals, thereby terminating the radical chain reaction of oxidation.
Caption: Antioxidant mechanism of 2-tert-Butyl-4-methylphenol.[13]
Safety and Handling
2-tert-Butyl-4-methylphenol is classified as a corrosive substance that can cause severe skin burns and eye damage. It is also toxic to aquatic life with long-lasting effects.[14] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood. In case of contact, immediately flush the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).
An In-depth Technical Guide to 2-tert-Butyl-4-methylphenol (CAS: 2409-55-4)
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core properties, synthesis, analysis, and biological relevance of 2-tert-Butyl-4-methylphenol....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, analysis, and biological relevance of 2-tert-Butyl-4-methylphenol. The information is curated for professionals in research and development, offering detailed experimental protocols and data to support laboratory applications.
Core Physicochemical and Spectroscopic Properties
2-tert-Butyl-4-methylphenol is a sterically hindered phenolic compound, a structural motif that imparts significant antioxidant properties. It is a white to pale yellow crystalline solid at room temperature.[1][2]
Physicochemical Data
The key physicochemical properties of 2-tert-Butyl-4-methylphenol are summarized in the table below for easy reference and comparison.
Detailed methodologies for the synthesis, purification, and analysis of 2-tert-Butyl-4-methylphenol are provided below.
Synthesis via Friedel-Crafts Alkylation
A common and effective method for the synthesis of 2-tert-Butyl-4-methylphenol is the Friedel-Crafts alkylation of p-cresol (B1678582) with tert-butanol (B103910) in the presence of an acid catalyst.[5][11]
Materials and Equipment:
p-Cresol
tert-Butanol
Cyclohexane (solvent)
Polysulfonic acid-based ionic liquid (catalyst) or another suitable acid catalyst like sulfuric acid.[5]
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel.
Heating mantle
Standard laboratory glassware for workup
Rotary evaporator
Procedure:
In a three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add p-cresol (e.g., 5 mmol) and the ionic liquid catalyst (e.g., 0.5 mol per mol of p-cresol).[5]
Add cyclohexane (e.g., 3 mL) as a water-carrying agent.[5]
Slowly add tert-butanol (e.g., 5 mmol) to the reaction mixture.[5]
Maintain the reaction at 70 °C for approximately 7 hours.[5]
Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) for the conversion of p-cresol and the formation of the desired product.[5]
Upon completion, cool the reaction mixture to room temperature.
If using an ionic liquid catalyst, it can be separated by washing with cyclohexane and vacuum drying for reuse.[5]
The organic layer containing the product is then subjected to purification.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of 2-tert-Butyl-4-methylphenol.
Purification by Recrystallization
To obtain high-purity 2-tert-Butyl-4-methylphenol, recrystallization is an effective method.[12][13][14]
Materials and Equipment:
Crude 2-tert-Butyl-4-methylphenol
Recrystallization solvent (e.g., methanol, ethanol (B145695), or a mixture of solvents)[11][14]
Erlenmeyer flasks
Hot plate
Filter paper
Buchner funnel and filter flask
Ice bath
Procedure:
Solvent Selection: Perform solubility tests to find a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.[14]
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[14]
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for at least 15 minutes to maximize crystal yield.[14]
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[14]
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[14]
Drying: Dry the crystals thoroughly to remove any residual solvent.
Diagram of the Purification Workflow:
Caption: Workflow for the purification of 2-tert-Butyl-4-methylphenol.
Quantitative Analysis by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for the quantitative analysis of 2-tert-Butyl-4-methylphenol.[15][16][17][18][19]
Instrumentation and Parameters (Example):
Gas Chromatograph: Agilent GC or equivalent
Mass Spectrometer: Agilent MS or equivalent
Column: 5MS UI 30 m x 0.25 mm x 0.25 µm or similar non-polar column.[17][19]
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.[15][17]
Procedure:
Standard Preparation: Prepare a stock solution of 2-tert-Butyl-4-methylphenol in a suitable solvent (e.g., ethanol or cyclohexane). Prepare a series of working standards by serial dilution.
Sample Preparation: Dissolve the sample containing the analyte in a suitable solvent. If necessary, perform extraction and cleanup steps to remove interfering matrix components.
Internal Standard: Add a known amount of a suitable internal standard (e.g., a deuterated analog) to both the standards and samples for accurate quantification.
Injection: Inject a small volume (e.g., 1 µL) of the prepared standard or sample into the GC-MS system.
Data Analysis: Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.
Biological Activity and Signaling Pathways
2-tert-Butyl-4-methylphenol, like other hindered phenols, is primarily known for its antioxidant properties. This activity is attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom to free radicals, thereby neutralizing them and terminating radical chain reactions.[20]
While specific signaling pathway studies for 2-tert-Butyl-4-methylphenol are not extensively detailed, related phenolic antioxidants have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[21][22][23][24][25][26][27][] These pathways are central to the cellular response to oxidative stress and inflammation.
Diagram of a Representative Antioxidant Signaling Pathway:
Caption: Potential modulation of inflammatory signaling pathways.
Applications in Synthesis: An Experimental Workflow Example
2-tert-Butyl-4-methylphenol is a key starting material for the synthesis of more complex antioxidants, such as 2,2'-methylenebis(6-tert-butyl-4-methylphenol), also known as Antioxidant 2246.[1][29]
Diagram of an Experimental Workflow for the Synthesis of Antioxidant 2246:
Caption: Workflow for synthesizing Antioxidant 2246.
An In-depth Technical Guide to the Solubility of 2-tert-Butyl-4-methylphenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility of 2-tert-Butyl-4-methylphenol in various organic solvents. This document is intend...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-tert-Butyl-4-methylphenol in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed information on solubility characteristics, experimental methodologies for its determination, and a logical workflow for practical application in a laboratory setting.
Introduction to 2-tert-Butyl-4-methylphenol
2-tert-Butyl-4-methylphenol, an organic compound featuring a phenol (B47542) ring substituted with a tert-butyl group at the ortho-position and a methyl group at the para-position, is a molecule of significant interest in various chemical and pharmaceutical applications. Its structural characteristics, combining a polar hydroxyl group with nonpolar alkyl substituents, dictate its solubility profile, a critical parameter for process development, formulation design, and chemical synthesis. Understanding its solubility in different organic solvents is fundamental to its effective utilization.
Solubility Profile of 2-tert-Butyl-4-methylphenol
The solubility of a compound is a key physicochemical property that influences its behavior in various systems. For 2-tert-Butyl-4-methylphenol, its solubility is governed by the interplay between its polar phenolic hydroxyl group and the nonpolar tert-butyl and methyl groups. This dual nature suggests that its solubility will be significantly influenced by the polarity of the solvent.
Qualitative Solubility:
Based on its chemical structure and available information, 2-tert-Butyl-4-methylphenol is generally characterized as being soluble in many organic solvents, particularly those that are considered "oxygenated solvents"[1]. This class of solvents includes alcohols, ethers, and ketones, which can interact with the polar hydroxyl group of the phenol. Conversely, it is known to be insoluble in water[2][3].
Quantitative Solubility Data:
A thorough review of scientific literature reveals a scarcity of comprehensive quantitative solubility data for 2-tert-Butyl-4-methylphenol across a wide range of organic solvents. The available data is summarized in the table below.
Qualitative description; specific values not provided[1].
Water
20
Insoluble
The pH of a saturated aqueous solution is in the range of 4-5[2][3].
It is important for researchers to experimentally determine the solubility of 2-tert-Butyl-4-methylphenol in their specific solvent systems of interest, as this data is not widely available.
Experimental Protocol for Solubility Determination
The following section details a standard laboratory protocol for the experimental determination of the solubility of 2-tert-Butyl-4-methylphenol in an organic solvent. The isothermal shake-flask method is a widely accepted technique for this purpose.
Objective: To determine the equilibrium solubility of 2-tert-Butyl-4-methylphenol in a selected organic solvent at a specific temperature.
Materials:
2-tert-Butyl-4-methylphenol (high purity)
Selected organic solvent (analytical grade)
Thermostatically controlled shaker bath or incubator
Calibrated thermometer
Analytical balance
Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE septa)
Syringe filters (e.g., 0.45 µm PTFE)
Volumetric flasks and pipettes
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Methodology:
Preparation of Supersaturated Solutions:
Add an excess amount of 2-tert-Butyl-4-methylphenol to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.
Add a known volume or mass of the selected organic solvent to each vial.
Securely seal the vials to prevent solvent evaporation.
Equilibration:
Place the vials in a thermostatically controlled shaker bath set to the desired temperature.
Allow the mixtures to shake for a predetermined period (e.g., 24-72 hours) to ensure that solid-liquid equilibrium is achieved. The time required for equilibration may need to be determined empirically.
Phase Separation:
Once equilibrium is reached, stop the shaking and allow the vials to rest in the temperature-controlled bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
Sample Collection and Preparation:
Carefully withdraw a sample of the clear supernatant using a pre-warmed syringe to avoid precipitation of the solute due to temperature changes.
Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask.
Record the exact mass of the filtered solution.
Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.
Quantification:
Analyze the concentration of 2-tert-Butyl-4-methylphenol in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
A calibration curve should be prepared using standard solutions of known concentrations of 2-tert-Butyl-4-methylphenol in the same solvent.
Calculation of Solubility:
From the concentration of the diluted sample and the dilution factor, calculate the concentration of 2-tert-Butyl-4-methylphenol in the original saturated solution.
Express the solubility in appropriate units, such as g/mL, mg/L, or mole fraction.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol above.
Caption: Experimental workflow for determining the solubility of 2-tert-Butyl-4-methylphenol.
An In-depth Technical Guide to the Antioxidant Mechanism of 2-tert-Butyl-4-methylphenol
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core mechanism of action for 2-tert-Butyl-4-methylphenol (BHT) as an antioxidant. It delves in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action for 2-tert-Butyl-4-methylphenol (BHT) as an antioxidant. It delves into its radical scavenging properties, influence on cellular signaling pathways, and includes detailed experimental protocols and quantitative data for researchers in the field.
Core Antioxidant Mechanism: Radical Scavenging
2-tert-Butyl-4-methylphenol, a synthetic analog of vitamin E, primarily functions as a chain-breaking antioxidant to suppress autoxidation.[1] The core of its antioxidant activity lies in its chemical structure: a phenol (B47542) ring with a hydroxyl (-OH) group and bulky tert-butyl groups.
The primary mechanism involves the donation of a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals, particularly peroxy radicals (ROO•), thereby terminating the radical chain reaction of oxidation.[2][3] This process can be summarized in the following reactions:
Hydrogen Donation: BHT (ArOH) donates a hydrogen atom to a peroxy radical (ROO•), forming a hydroperoxide (ROOH) and a stable phenoxy radical (ArO•).
Each molecule of BHT can consume two peroxy radicals.[1] The resulting BHT-derived phenoxy radical is relatively stable and unreactive, which is crucial for its antioxidant function. This stability is attributed to two key structural features:
Steric Hindrance: The two bulky tert-butyl groups at the ortho positions of the phenol ring physically obstruct the radical center on the oxygen atom, preventing it from initiating new oxidation chains.[2]
Electron Delocalization: The unpaired electron of the phenoxy radical is delocalized across the aromatic ring, further contributing to its stability.[2]
Caption: Radical Scavenging by 2-tert-Butyl-4-methylphenol.
Cellular Effects and Signaling Pathways
Beyond direct radical scavenging, 2-tert-Butyl-4-methylphenol can influence cellular processes. At higher concentrations, it has been shown to disrupt calcium homeostasis and induce endoplasmic reticulum (ER) stress, which can lead to apoptosis through the activation of PI3K/AKT and MAPK signaling pathways.[3]
While direct evidence for 2-tert-Butyl-4-methylphenol as a potent activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is less established compared to other phenolic antioxidants like tert-butylhydroquinone (B1681946) (tBHQ), its ability to induce oxidative stress at certain levels suggests it may indirectly activate this critical antioxidant response pathway. The Nrf2 pathway is a primary regulator of cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes.
The antioxidant efficacy of 2-tert-Butyl-4-methylphenol has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates greater antioxidant potency.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[2]
Procedure:
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol (B145695). The absorbance of this solution at 517 nm should be approximately 1.0.
Preparation of Test Solutions: Prepare a stock solution of 2-tert-Butyl-4-methylphenol in a suitable solvent (e.g., methanol). From this stock, create a series of dilutions to obtain various concentrations.
Reaction: In a 96-well plate or cuvettes, mix a specific volume of the DPPH solution with a specific volume of each test solution concentration. A control containing the solvent and DPPH solution is also prepared.
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.[2]
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
Calculation: The percentage of radical scavenging activity is calculated using the formula:
% Inhibition = [ (Abscontrol - Abssample) / Abscontrol ] x 100
The IC50 value is determined by plotting the percentage of inhibition against the antioxidant concentration.[2]
2-tert-Butyl-4-methylphenol: A Comprehensive Technical Guide on Biological Activities and Toxicological Data
For Researchers, Scientists, and Drug Development Professionals Abstract 2-tert-Butyl-4-methylphenol, a substituted phenolic compound, exhibits a range of biological activities, including antioxidant, anti-inflammatory,...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-tert-Butyl-4-methylphenol, a substituted phenolic compound, exhibits a range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and potential anticancer properties. As an isomer of the more extensively studied butylated hydroxytoluene (BHT), its toxicological profile warrants careful consideration for its application in research and development. This technical guide provides an in-depth overview of the known biological activities and toxicological data for 2-tert-Butyl-4-methylphenol, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows using Graphviz diagrams. This document aims to be a comprehensive resource for professionals engaged in the study and development of phenolic compounds.
Introduction
2-tert-Butyl-4-methylphenol (CAS No. 2409-55-4) is a sterically hindered phenol (B47542) characterized by a tert-butyl group at position 2 and a methyl group at position 4 of the phenol ring. This structural arrangement contributes to its chemical reactivity and biological properties. While often associated with the broader class of phenolic antioxidants, which includes isomers like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), 2-tert-Butyl-4-methylphenol possesses a distinct profile of activity and toxicity. Understanding these specific characteristics is crucial for its potential applications in pharmaceuticals, and other industrial uses. This guide synthesizes the available scientific literature to provide a detailed technical overview for the scientific community.
Biological Activities
Antioxidant Activity
The primary and most well-understood biological activity of 2-tert-Butyl-4-methylphenol is its function as an antioxidant.[1] This activity is attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom to neutralize free radicals, thereby terminating chain reactions involved in oxidative processes.[2] The resulting phenoxy radical is stabilized by the steric hindrance provided by the bulky tert-butyl group.
A common method to quantify antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727).
Sample Preparation: 2-tert-Butyl-4-methylphenol is dissolved in methanol to prepare a series of concentrations. A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.
Reaction: An aliquot of the test sample or control is mixed with the DPPH solution in a 96-well microplate. A blank containing only methanol and the DPPH solution is also prepared.
Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader.
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the concentration of the test compound.
Anti-inflammatory Activity
While specific data for 2-tert-Butyl-4-methylphenol is limited, related phenolic compounds have demonstrated anti-inflammatory properties. For instance, studies on BHT and its combinations with other phenols have shown an inhibitory effect on the expression of key inflammatory mediators like cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (Tnfa) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[3][4][5] The proposed mechanism involves the modulation of inflammatory signaling pathways, such as the NF-κB pathway.
Cell Culture and Treatment: RAW264.7 macrophage cells are cultured in appropriate media. The cells are pre-treated with various concentrations of 2-tert-Butyl-4-methylphenol for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like LPS (e.g., 100 ng/mL).
RNA Extraction: Total RNA is extracted from the cells using a suitable kit following the manufacturer's instructions.
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
Real-Time PCR: Quantitative real-time PCR is performed using specific primers for Cox2, Tnfa, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
Data Analysis: The relative gene expression is calculated using the ΔΔCt method. A decrease in the expression of Cox2 and Tnfa in treated cells compared to LPS-stimulated control cells indicates anti-inflammatory activity.
Antimicrobial Activity
The broth microdilution method is a standard procedure to determine the MIC of a compound.
Preparation of Stock Solution: A stock solution of 2-tert-Butyl-4-methylphenol is prepared in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).
Serial Dilution: The stock solution is serially diluted in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria).
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and added to each well.
Controls: A positive control (medium with inoculum, no compound) and a negative control (medium only) are included.
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity
Emerging evidence on related phenolic compounds suggests potential anticancer activity. For instance, 2,4-di-tert-butylphenol has been shown to induce apoptosis in cancer cells through the intrinsic pathway, involving the modulation of the p53 tumor suppressor protein and caspase activation.
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
Treatment: The cells are treated with various concentrations of 2-tert-Butyl-4-methylphenol for a specified duration (e.g., 24, 48, or 72 hours).
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
Absorbance Measurement: The absorbance is measured at a wavelength of around 570 nm.
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. A decrease in cell viability indicates cytotoxic or anti-proliferative effects.
Protein Extraction: Cancer cells are treated with 2-tert-Butyl-4-methylphenol, and total protein is extracted.
Protein Quantification: The protein concentration is determined using a standard method (e.g., BCA assay).
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
Immunoblotting: The membrane is incubated with primary antibodies against key apoptosis-related proteins (e.g., p53, cleaved caspase-3, Bcl-2, Bax) and a loading control (e.g., β-actin).
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate. An increase in pro-apoptotic markers (e.g., p53, cleaved caspase-3, Bax) and a decrease in anti-apoptotic markers (e.g., Bcl-2) would suggest the induction of apoptosis.
Toxicological Data
The toxicological profile of 2-tert-Butyl-4-methylphenol is not as extensively characterized as its more common isomers. However, available data from safety data sheets and studies on related compounds provide important insights. It is classified as causing severe skin burns and eye damage and is toxic to aquatic life with long-lasting effects.[3][6]
Table 1: Acute Toxicity Data for 2-tert-Butyl-4-methylphenol and Related Compounds
Data from a human lymphocyte DNA inhibition assay and a rat unscheduled DNA synthesis assay are available for 2-tert-Butyl-4-methylphenol, though detailed results are not specified in the cited source.[3] For the related compound 2,2'-methylenebis(4-methyl-6-tert-butylphenol), a comprehensive battery of genotoxicity tests, including the Ames test, an in vitro chromosomal aberration assay, and an in vivo micronucleus test, yielded negative results.
Carcinogenicity
2-tert-Butyl-4-methylphenol is listed as a questionable carcinogen with experimental neoplastigenic data.[9] In a study on hamsters, oral administration was tumorigenic, causing gastrointestinal tumors.[3] It is important to note that the International Agency for Research on Cancer (IARC) has not classified this specific compound.
Unveiling the Molecular Architecture: A Spectroscopic Guide to 2-tert-Butyl-4-methylphenol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive spectral analysis of 2-tert-Butyl-4-methylphenol, a key chemical intermediate and...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive spectral analysis of 2-tert-Butyl-4-methylphenol, a key chemical intermediate and antioxidant, utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Detailed experimental protocols, tabulated spectral data, and logical workflow visualizations are presented to facilitate a thorough understanding of its molecular structure and spectroscopic properties.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometric analyses of 2-tert-Butyl-4-methylphenol.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
7.05
d
1H
Ar-H (meta to -OH, ortho to -CH₃)
6.82
dd
1H
Ar-H (ortho to -OH, meta to -CH₃)
6.62
d
1H
Ar-H (ortho to -OH and -C(CH₃)₃)
4.89
s
1H
-OH
2.24
s
3H
Ar-CH₃
1.41
s
9H
-C(CH₃)₃
Solvent: CDCl₃, Reference: TMS (0 ppm)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppm
Assignment
151.3
C-OH
136.2
C-C(CH₃)₃
128.5
C-CH₃
127.9
CH (meta to -OH, ortho to -CH₃)
125.1
CH (ortho to -OH, meta to -CH₃)
115.0
CH (ortho to -OH and -C(CH₃)₃)
34.2
C (CH₃)₃
29.5
C(C H₃)₃
20.9
Ar-CH₃
Solvent: CDCl₃, Reference: TMS (0 ppm)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)
Intensity
Assignment
3640
Strong, Sharp
O-H Stretch (Free)
3450
Broad
O-H Stretch (Hydrogen-bonded)
2960
Strong
C-H Stretch (Aliphatic, asymmetric)
2870
Medium
C-H Stretch (Aliphatic, symmetric)
1605, 1480
Medium
C=C Stretch (Aromatic Ring)
1420
Medium
C-H Bend (CH₃)
1365
Strong
C-H Bend (tert-Butyl)
1230
Strong
C-O Stretch (Phenolic)
1170
Medium
C-H in-plane bend (Aromatic)
870, 810
Strong
C-H out-of-plane bend (Aromatic)
Sample Preparation: KBr Pellet
Mass Spectrometry (MS)
m/z
Relative Intensity (%)
Assignment
164
35
[M]⁺ (Molecular Ion)
149
100
[M - CH₃]⁺
121
20
[M - C₃H₇]⁺
107
15
[M - C₄H₉]⁺
91
10
[C₇H₇]⁺ (Tropylium ion)
77
8
[C₆H₅]⁺ (Phenyl ion)
Ionization Method: Electron Ionization (EI) at 70 eV
Experimental Protocols
The following sections detail the methodologies for the spectral analyses performed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 20 mg of 2-tert-Butyl-4-methylphenol was dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was filtered through a glass wool plug into a 5 mm NMR tube.
¹H NMR Acquisition: Proton NMR spectra were acquired on a 400 MHz spectrometer. A total of 16 scans were accumulated with a relaxation delay of 1.0 second. The spectral width was set from -2 to 12 ppm.
¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired on the same 400 MHz spectrometer with a proton broadband decoupler. A total of 1024 scans were accumulated with a relaxation delay of 2.0 seconds. The spectral width was set from 0 to 220 ppm.
Data Processing: The raw data (Free Induction Decay - FID) was processed using a Fourier transform with an exponential window function. Phase and baseline corrections were applied to the resulting spectra. The chemical shifts were referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
Sample Preparation: A small amount of solid 2-tert-Butyl-4-methylphenol (approximately 1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
Data Acquisition: The KBr pellet was placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was recorded in the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a blank KBr pellet was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction: A dilute solution of 2-tert-Butyl-4-methylphenol in methanol (B129727) was introduced into the mass spectrometer via a direct insertion probe. For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the sample was injected into a GC equipped with a non-polar capillary column, which was interfaced with the mass spectrometer.
Ionization and Analysis: Electron Ionization (EI) was performed at an electron energy of 70 eV. The resulting ions were accelerated and separated by a quadrupole mass analyzer. The detector scanned a mass-to-charge (m/z) range of 50 to 500 amu.
Visualization of Analytical Workflow and Structural Elucidation
The following diagrams illustrate the experimental workflow and the logical process of combining spectral data for structural confirmation.
Diagram 1: Experimental workflow for the spectral analysis of 2-tert-Butyl-4-methylphenol.
Diagram 2: Logical relationship of spectral data for structural confirmation.
Exploratory
Crystal structure and molecular geometry of 2-tert-Butyl-4-methylphenol
An In-Depth Technical Guide to the Crystal Structure and Molecular Geometry of 2-tert-Butyl-4-methylphenol For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive ove...
Author: BenchChem Technical Support Team. Date: December 2025
An In-Depth Technical Guide to the Crystal Structure and Molecular Geometry of 2-tert-Butyl-4-methylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of 2-tert-Butyl-4-methylphenol, a compound of interest in various chemical and pharmaceutical applications. The information presented herein is compiled from crystallographic data and peer-reviewed scientific literature.
Crystal Structure
The crystal structure of 2-tert-Butyl-4-methylphenol has been determined by single-crystal X-ray diffractometry. The compound crystallizes in the monoclinic system with the space group P2₁/c.[1][2] The unit cell contains eight molecules, with two crystallographically inequivalent molecules in the asymmetric unit.[2]
Table 1: Crystallographic Data for 2-tert-Butyl-4-methylphenol
The molecular structure of 2-tert-Butyl-4-methylphenol consists of a phenol (B47542) ring substituted with a tert-butyl group at position 2 and a methyl group at position 4. The presence of two crystallographically unique molecules in the unit cell indicates slight conformational differences between them in the solid state.[2]
A notable feature of the molecular geometry is the orientation of the bulky tert-butyl group relative to the plane of the aromatic ring. In one of the inequivalent molecules, one of the methyl groups of the tert-butyl substituent is oriented 9.2° out of the aromatic plane. For the other molecule, this dihedral angle is smaller, at 1.7°.[2] This difference highlights the impact of crystal packing forces on the conformation of flexible substituents.
While a detailed table of all bond lengths and angles is best obtained from the raw crystallographic information file (CIF) corresponding to CCDC deposition 250114, the fundamental geometry conforms to standard values for substituted phenols.
The determination of the crystal structure of 2-tert-Butyl-4-methylphenol follows a standard procedure for single-crystal X-ray diffraction. The general workflow is outlined below.
Experimental Workflow for Crystal Structure Determination
Experimental workflow for crystal structure determination.
Methodology:
Crystal Growth: Single crystals of 2-tert-Butyl-4-methylphenol suitable for X-ray diffraction are grown from a purified sample. This is typically achieved by slow evaporation of a saturated solution or by vapor diffusion techniques.
Data Collection: A selected single crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
Structure Solution: The collected diffraction data are processed to determine the unit cell parameters and space group. The initial positions of the atoms in the crystal structure are determined using methods such as direct methods or Patterson synthesis.
Structure Refinement: The atomic positions and their anisotropic displacement parameters are refined using a least-squares minimization procedure. This process minimizes the difference between the observed and calculated structure factors.
Data Validation and Deposition: The final refined structure is validated and deposited in a public database, such as the Cambridge Crystallographic Data Centre (CCDC), to receive a unique deposition number.
Logical Relationship of Structural Features
The interplay between the molecular and crystal structure dictates the overall properties of the solid-state material. The diagram below illustrates the logical flow from molecular characteristics to the final crystal packing.
An In-depth Technical Guide to the Industrial Applications of 2-tert-Butyl-4-methylphenol
For Researchers, Scientists, and Drug Development Professionals Introduction 2-tert-Butyl-4-methylphenol, a sterically hindered phenolic compound, is a versatile industrial chemical with a wide array of applications, pri...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-tert-Butyl-4-methylphenol, a sterically hindered phenolic compound, is a versatile industrial chemical with a wide array of applications, primarily driven by its potent antioxidant properties. Also known by various synonyms including Butylated Hydroxytoluene (BHT) in its 2,6-di-tert-butyl isomer form, and with the CAS number 2409-55-4, this compound is a cornerstone in the stabilization of organic materials.[1][2] Its molecular structure, featuring a bulky tert-butyl group ortho to the hydroxyl group, is key to its efficacy as a radical scavenger, preventing oxidative degradation in a multitude of products.[1][3] This technical guide provides a comprehensive review of its industrial applications, supported by quantitative data, detailed experimental protocols, and visualizations of its chemical pathways and workflows.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-tert-Butyl-4-methylphenol is essential for its effective application in various industrial processes. These properties dictate its solubility, volatility, and compatibility with different matrices.
The primary industrial utility of 2-tert-Butyl-4-methylphenol lies in its function as a primary antioxidant. It is extensively used to prevent the degradation of organic materials exposed to oxygen, heat, and light. Its applications span across several major industries.
Polymer and Rubber Stabilization
In the polymer and rubber industries, 2-tert-Butyl-4-methylphenol is a crucial additive for enhancing the durability and lifespan of products. It is incorporated into a variety of polymers, including polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), and others, to protect them from thermal-oxidative degradation during high-temperature processing and long-term use.[2]
Antioxidant Performance in Polymers:
The effectiveness of an antioxidant in a polymer is often quantified by its Oxidative Induction Time (OIT). OIT measures the time it takes for a material to begin to oxidize under specific temperature and oxygen conditions. A longer OIT indicates better oxidative stability.
Fuel and Lubricant Stabilization
2-tert-Butyl-4-methylphenol is utilized as a stabilizer in fuels and lubricants to prevent the formation of gums, sludge, and other degradation products that can impair performance.[1][10] In lubricants, it helps to maintain viscosity and reduce the formation of corrosive acidic byproducts.[10]
Performance in Lubricants:
The performance of antioxidants in lubricants can be assessed by monitoring changes in properties such as viscosity and total acid number (TAN) after oxidative stress. While specific quantitative data for 2-tert-Butyl-4-methylphenol is not available in a comparative table, studies on hindered phenolic antioxidants in lubricants show their effectiveness in minimizing viscosity increase and TAN buildup.[10] The Rotary Bomb Oxidation Test (RBOT) is a common method to determine the oxidative stability of oils, with longer induction times indicating better performance.[10]
Chemical Intermediate
2-tert-Butyl-4-methylphenol serves as a key raw material in the synthesis of other high-performance industrial chemicals, most notably UV absorbers and more complex antioxidants.[4] Its phenolic structure allows for further chemical modifications to produce value-added products.
Synthesis of UV Absorbers:
A significant application is in the production of benzotriazole (B28993) UV absorbers. These compounds are highly effective at protecting materials from photodegradation by absorbing harmful UV radiation.[11][12][13] The synthesis involves a multi-step process that starts with the coupling of a diazonium salt with 2-tert-Butyl-4-methylphenol.[11][12]
Fragrance and Flavor Industry
2-tert-Butyl-4-methylphenol is also listed as a fragrance ingredient.[7] While detailed descriptions of its specific odor profile are not extensively documented in the public domain, its inclusion in fragrance compositions suggests it contributes to the overall scent of a product. However, it is important to note that its use in fragrances is distinct from its primary role as an antioxidant.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and analysis of 2-tert-Butyl-4-methylphenol and its applications.
Diazotization: 2-Nitro-4-chloroaniline is dissolved in hydrochloric acid and cooled. An aqueous solution of sodium nitrite is added dropwise while maintaining a low temperature to form the diazonium salt.
Azo Coupling: The diazonium salt solution is slowly added to a cooled solution of 2-tert-Butyl-4-methylphenol. The reaction mixture is stirred for several hours, allowing the formation of the azo intermediate.
Reductive Cyclization: The azo intermediate is then reduced using a suitable reducing agent, such as sodium hydrosulfite, in a basic medium. This step leads to the formation of the benzotriazole ring.
Isolation and Purification: The resulting benzotriazole UV absorber is isolated by filtration and purified by recrystallization.
A small, precisely weighed sample of the polymer containing the antioxidant is placed in an aluminum pan.
The sample is heated in the DSC under an inert nitrogen atmosphere to a specified isothermal temperature (e.g., 200°C for polyethylene).[8][9][14]
Once the temperature has stabilized, the atmosphere is switched to pure oxygen.[8][9][14]
The DSC monitors the heat flow from the sample. The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.[8][9][14]
Analytical Methods for Characterization
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for the identification and quantification of 2-tert-Butyl-4-methylphenol in various matrices. The sample is first extracted with a suitable solvent, and then injected into the GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a mass spectrum that can be used to identify the compound.[7]
High-Performance Liquid Chromatography (HPLC):
HPLC is another widely used method for the analysis of 2-tert-Butyl-4-methylphenol. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. Detection is often performed using a UV detector.
Signaling Pathways and Experimental Workflows
Antioxidant Mechanism: Free Radical Scavenging
The primary function of 2-tert-Butyl-4-methylphenol as an antioxidant is to interrupt the free-radical chain reactions that lead to the degradation of organic materials.[1][2][3] This is achieved through the donation of a hydrogen atom from its phenolic hydroxyl group to a reactive free radical.
Caption: Free radical scavenging mechanism of 2-tert-Butyl-4-methylphenol.
Experimental Workflow: Synthesis and Analysis
The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of 2-tert-Butyl-4-methylphenol.
Caption: Workflow for the synthesis and analysis of 2-tert-Butyl-4-methylphenol.
Conclusion
2-tert-Butyl-4-methylphenol remains a chemical of significant industrial importance, primarily due to its effectiveness and versatility as an antioxidant. Its application in polymers, fuels, and lubricants is critical for ensuring product stability and longevity. Furthermore, its role as a chemical intermediate in the synthesis of high-performance UV absorbers highlights its value in the broader chemical industry. This guide has provided a detailed overview of its applications, supported by available data and experimental protocols, to serve as a valuable resource for researchers and professionals in related fields. Further research into quantitative performance comparisons and exploration of novel applications will continue to expand the utility of this important industrial chemical.
An In-Depth Technical Guide to the Safe Handling and Storage of 2-tert-Butyl-4-methylphenol
For Researchers, Scientists, and Drug Development Professionals This guide provides comprehensive safety, handling, and storage recommendations for 2-tert-Butyl-4-methylphenol (CAS No. 2409-55-4), a compound utilized in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and storage recommendations for 2-tert-Butyl-4-methylphenol (CAS No. 2409-55-4), a compound utilized in various industrial and pharmaceutical applications, including as an antioxidant to stabilize products and prevent degradation.[1] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the protection of the environment.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of 2-tert-Butyl-4-methylphenol is fundamental to its safe handling. This data is summarized in the table below.
H411: Toxic to aquatic life with long lasting effects[2]
GHS09 (Environment)
Toxicological Data
The toxicological profile of 2-tert-Butyl-4-methylphenol indicates potential for significant adverse health effects. Key toxicity data is presented below.
Safe Handling and Personal Protective Equipment (PPE)
Strict adherence to safe handling procedures and the consistent use of appropriate personal protective equipment are paramount to minimizing exposure risks.
Engineering Controls
Ventilation: Work with 2-tert-Butyl-4-methylphenol should be conducted in a well-ventilated area.[5] Appropriate exhaust ventilation, such as a chemical fume hood, must be used where dust or aerosols can be generated.[2]
Personal Protective Equipment (PPE)
Eye and Face Protection: Wear safety glasses with side-shields and a face shield.[2] Eye protection should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2]
Skin Protection:
Gloves: Handle with chemical-resistant gloves that have been inspected prior to use.[2] Use proper glove removal technique to avoid skin contact.[2]
Body Protection: A complete suit protecting against chemicals is required.[2] The type of protective equipment must be selected based on the concentration and amount of the dangerous substance at the specific workplace.[2]
Respiratory Protection: If a risk assessment indicates that air-purifying respirators are necessary, use a full-face particle respirator type N100 (US) or type P3 (EN 143).[2] Respirators and their components must be tested and approved under relevant government standards like NIOSH (US) or CEN (EU).[2]
General Hygiene Practices
Wash hands thoroughly before breaks and at the end of the workday.[2]
Personal Protection: Wear appropriate personal protective equipment, including respiratory protection, to avoid breathing dust, vapors, mist, or gas.[2]
Containment: Prevent further leakage or spillage if it is safe to do so.[2] Do not let the product enter drains.[2]
Cleanup:
For solid spills, sweep up and shovel the material.[2] Avoid creating dust.[2]
Place the collected material into a suitable, closed container for disposal.[2]
Firefighting Measures
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
Specific Hazards: No specific data is available regarding hazardous decomposition products.[2]
Protective Equipment: Firefighters should wear self-contained breathing apparatus for firefighting if necessary.[2]
First Aid Measures
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[2] Immediately call a POISON CENTER or doctor.[2]
In Case of Skin Contact: Take off immediately all contaminated clothing.[2] Rinse the skin with water or shower.[2]
In Case of Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do, and continue rinsing.[2]
Experimental Protocol: In Vitro Skin Corrosion – Reconstructed Human Epidermis (RhE) Test Method (Based on OECD Guideline 431)
This protocol outlines the methodology for assessing the skin corrosion potential of 2-tert-Butyl-4-methylphenol using a reconstructed human epidermis model. This in vitro method is a validated alternative to animal testing.
Principle
A topically applied chemical is assessed for its ability to cause a decrease in cell viability in a reconstructed human epidermis (RhE) model. Skin corrosion is identified by the reduction in cell viability below a defined threshold after specific exposure times.
Materials
Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™)
Assay medium (provided by the RhE model manufacturer)
Tissue Preparation: Upon receipt, handle the RhE tissues according to the manufacturer's instructions. Place the tissues in multi-well plates containing pre-warmed assay medium and incubate at 37°C and 5% CO2 for a specified period to allow for equilibration.
Application of Test Chemical:
Remove the assay medium from the top of the RhE tissues.
Apply a sufficient amount of undiluted 2-tert-Butyl-4-methylphenol (as a solid) to uniformly cover the surface of the epidermis.
Apply the positive and negative controls to separate tissues in the same manner.
Exposure: Expose the tissues to the test chemical for two distinct time points: 3 minutes and 1 hour.
Rinsing: After the exposure period, thoroughly rinse the tissues with PBS to remove all residual test chemical.
MTT Assay (Cell Viability Assessment):
Transfer the rinsed tissues to a new multi-well plate containing MTT solution.
Incubate for 3 hours at 37°C and 5% CO2. During this time, viable cells will reduce the yellow MTT to a blue formazan (B1609692) precipitate.
Formazan Extraction:
Remove the tissues from the MTT solution.
Place the tissues in a new plate and add isopropanol to each well to extract the formazan.
Shake the plate for at least 2 hours at room temperature to ensure complete extraction.
Data Analysis:
Transfer the isopropanol extract to a 96-well plate.
Measure the optical density (OD) of the formazan solution using a plate reader at a wavelength of 570 nm.
Calculate the percentage of cell viability for each tissue relative to the negative control.
Classification:
Corrosive: If the mean tissue viability after a 3-minute exposure is ≤ 50%, the chemical is classified as corrosive.
Corrosive: If the mean tissue viability after a 1-hour exposure is ≤ 15%, the chemical is classified as corrosive.
Non-Corrosive: If the viability is above these thresholds at both time points, the substance is considered non-corrosive under this test guideline.
Visual Workflows
The following diagrams illustrate key safety workflows for handling 2-tert-Butyl-4-methylphenol.
Caption: General workflow for safely handling 2-tert-Butyl-4-methylphenol.
Caption: Emergency response workflow for a 2-tert-Butyl-4-methylphenol spill.
The Versatile Intermediate: Application Notes on 2-tert-Butyl-4-methylphenol in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction: 2-tert-Butyl-4-methylphenol, also known as butylated hydroxytoluene (BHT) when used as an antioxidant, is a key organic intermediate with wide...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-tert-Butyl-4-methylphenol, also known as butylated hydroxytoluene (BHT) when used as an antioxidant, is a key organic intermediate with widespread applications in the chemical and pharmaceutical industries. Its sterically hindered phenolic structure makes it an excellent radical scavenger, a property that is leveraged in the synthesis of more complex and potent antioxidants and UV stabilizers. This document provides detailed application notes and experimental protocols for the use of 2-tert-Butyl-4-methylphenol as a chemical intermediate in the synthesis of high-value downstream products.
Synthesis of 2-tert-Butyl-4-methylphenol
The primary industrial synthesis of 2-tert-Butyl-4-methylphenol involves the Friedel-Crafts alkylation of p-cresol (B1678582) with an alkylating agent such as tert-butanol (B103910) or isobutylene (B52900) in the presence of an acid catalyst.[1] This electrophilic aromatic substitution reaction is highly efficient and can be tailored to achieve high yields and selectivity.
Experimental Protocol: Friedel-Crafts Alkylation of p-Cresol
This protocol describes the synthesis of 2-tert-Butyl-4-methylphenol using p-cresol and tert-butanol with a polysulfonic acid-based ionic liquid catalyst.
Three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel
Heating mantle
Equipment for GC-MS and GC analysis
Procedure:
To a three-necked flask, add 5 mmol of p-cresol, 5 mmol of tert-butanol, and 0.5 mol of the polysulfonic acid-based ionic liquid catalyst per 1 mol of p-cresol.
Add 3 ml of cyclohexane as a water-carrying agent.
Heat the reaction mixture to 70°C with continuous stirring.
Maintain the reaction at 70°C for 7 hours.
Monitor the reaction progress by taking periodic samples for GC-MS qualitative and GC quantitative analysis.
Upon completion, the product, 2-tert-Butyl-4-methylphenol, can be isolated and purified. The ionic liquid catalyst can be recovered by washing with cyclohexane and vacuum drying for reuse.[1]
Quantitative Data for Synthesis of 2-tert-Butyl-4-methylphenol
2-tert-Butyl-4-methylphenol is a critical precursor for the synthesis of more complex and highly effective phenolic antioxidants, such as Antioxidant 2246 and Antioxidant 2246-S. These compounds are widely used to prevent the oxidative degradation of polymers, rubbers, and other organic materials.
Synthesis of Antioxidant 2246 (2,2'-methylenebis(6-tert-butyl-4-methylphenol))
Antioxidant 2246 is synthesized by the condensation of two molecules of 2-tert-Butyl-4-methylphenol with formaldehyde, typically in the presence of an acid catalyst.
This protocol describes a general method for the synthesis of Antioxidant 2246.
Materials:
2-tert-Butyl-4-methylphenol
Methylal (dimethoxymethane)
Concentrated sulfuric acid
Calcium oxide
Reactor with a thermometer, condenser, and stirrer
Procedure:
In a reactor, combine 82 g of 2-tert-Butyl-4-methylphenol, 200 ml of methylal, and 2.5 g of concentrated sulfuric acid.
Stir the mixture at 60°-70° C for 2 hours.
Cool the reaction mixture to 20° C.
Add calcium oxide to neutralize the sulfuric acid and stir for an additional 20 minutes.
Filter the mixture.
Distill off the unreacted methylal from the filtrate.
Quantitative Data for Synthesis of Antioxidant 2246
Parameter
Value
Starting Material
2-tert-Butyl-4-methylphenol
Reagent
Methylal
Catalyst
Concentrated Sulfuric Acid
Reaction Temperature
60°-70° C
Reaction Time
2 hours
Yield
98% of theoretical
Synthesis of Antioxidant 2246-S (2,2'-thiobis(6-tert-butyl-4-methylphenol))
Antioxidant 2246-S is a sulfur-containing phenolic antioxidant known for its high efficiency. It is typically synthesized by reacting 2-tert-Butyl-4-methylphenol with a sulfur-donating agent like sulfur dichloride.
This protocol provides a representative method for the synthesis of thiobisphenols.
Materials:
2-tert-Butyl-4-methylphenol
Sulfur dichloride (SCl₂)
Anhydrous solvent (e.g., ether or petroleum ether)
Reaction vessel with a stirrer, dropping funnel, and provision for inert atmosphere
Procedure:
Dissolve 2-tert-Butyl-4-methylphenol in an anhydrous solvent in the reaction vessel under an inert atmosphere (e.g., nitrogen).
Cool the solution in an ice bath.
Slowly add a solution of sulfur dichloride in the same solvent dropwise with vigorous stirring.
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
The reaction mixture is then worked up by washing with water and a dilute base to remove any unreacted starting material and acidic byproducts.
The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate).
The solvent is removed under reduced pressure to yield the crude product.
The crude Antioxidant 2246-S can be purified by recrystallization from a suitable solvent.
Quantitative Data for Synthesis of Antioxidant 2246-S
Parameter
Value
Starting Material
2-tert-Butyl-4-methylphenol
Reagent
Sulfur Dichloride
Solvent
Ether or Petroleum Ether
Reaction Conditions
Low temperature, inert atmosphere
Application in the Synthesis of UV Absorbers
2-tert-Butyl-4-methylphenol is also a vital intermediate in the production of UV absorbers, which are essential for protecting materials from degradation by ultraviolet radiation. A prominent example is the synthesis of UV-326.
Synthesis of UV Absorber 326 (2-(2H-benzotriazol-2-yl)-4,6-ditert-butylphenol)
The synthesis of UV-326 involves a multi-step process starting from 2-tert-Butyl-4-methylphenol.
This protocol outlines the key steps in the synthesis of UV-326.
Diazotization: Dissolve 2-nitro-5-chloroaniline in hydrochloric acid and cool to 0-5°C. Slowly add sodium nitrite solution to form 2-nitro-5-chlorodiazobenzene hydrochloride.
Coupling: Prepare a solution of 2-tert-Butyl-4-methylphenol in aqueous sodium hydroxide. Add the diazonium salt solution from the previous step. Control the temperature to around 15°C and add sodium carbonate solution to facilitate the coupling reaction to form an azo compound.
Reduction and Cyclization: Add the azo compound to a reactor with sodium hydroxide solution. Slowly add zinc powder at 40-45°C to initiate the reduction reaction. After the reaction is complete, filter to remove solids. Acidify the filtrate with hydrochloric acid to precipitate the crude product.
Purification: The crude product is dissolved in an alkaline solution, filtered, and then reprecipitated by acidification. Further purification can be achieved by crystallization and washing to obtain high-purity UV-326.
Quantitative Data for Synthesis of UV Absorber 326
Application of 2-tert-Butyl-4-methylphenol in the Synthesis of Phenolic Antioxidants: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction 2-tert-Butyl-4-methylphenol is a valuable and versatile starting material in the synthesis of a variety of sterically hindered phenolic antioxi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-tert-Butyl-4-methylphenol is a valuable and versatile starting material in the synthesis of a variety of sterically hindered phenolic antioxidants. These antioxidants are crucial in preventing oxidative degradation in a wide range of materials, including plastics, elastomers, lubricants, and even biological systems. The strategic placement of a bulky tert-butyl group ortho to the hydroxyl group enhances the antioxidant's efficacy by stabilizing the resulting phenoxy radical and preventing its participation in chain-propagating reactions. This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis of prominent phenolic antioxidants derived from 2-tert-butyl-4-methylphenol.
Mechanism of Action of Phenolic Antioxidants
Phenolic antioxidants, including those synthesized from 2-tert-butyl-4-methylphenol, function by donating a hydrogen atom from their hydroxyl group to neutralize free radicals. This process terminates the radical chain reactions that lead to oxidative degradation. The resulting phenoxy radical is stabilized through resonance delocalization of the unpaired electron across the aromatic ring and by the steric hindrance provided by the tert-butyl group.[1]
Caption: General mechanism of free radical scavenging by phenolic antioxidants.
Synthesis of High-Performance Phenolic Antioxidants
Synthesis of 2,2'-Methylenebis(6-tert-butyl-4-methylphenol)
2,2'-Methylenebis(6-tert-butyl-4-methylphenol), a highly effective antioxidant, is synthesized through the condensation of 2-tert-butyl-4-methylphenol with formaldehyde.[2] This reaction is typically catalyzed by an acid.
Reaction Scheme:
Caption: Synthesis of 2,2'-Methylenebis(6-tert-butyl-4-methylphenol).
To a reactor equipped with a thermometer, condenser, and stirrer, add 82 g of 4-methyl-2-tert-butylphenol, 200 ml of methylal, and 2.5 g of concentrated sulfuric acid.
Stir the contents of the reactor for 2 hours at a temperature of 60°-70° C.
After the reaction is complete, cool the mixture to 20° C.
Add calcium oxide to neutralize the sulfuric acid and stir for an additional 20 minutes.
Filter the reaction mixture.
Distill off the unreacted methylal from the filtrate.
The remaining residue is 2,2'-methylenebis(4-methyl-6-tert-butylphenol).
The efficacy of phenolic antioxidants is commonly evaluated using in vitro assays that measure their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method.
DPPH Radical Scavenging Assay Protocol:
This protocol outlines the general procedure for assessing antioxidant activity using the DPPH assay.[1][4]
Principle:
DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. This color change results in a decrease in absorbance at 517 nm, which is proportional to the concentration of the antioxidant.[1]
Application Notes and Protocols for 2-tert-Butyl-4-methylphenol (BHT) as a Polymer Stabilizer
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-tert-Butyl-4-methylphenol, commonly known as Butyla...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-tert-Butyl-4-methylphenol, commonly known as Butylated Hydroxytoluene (BHT), as a stabilizer in various polymer systems. BHT is a synthetic phenolic antioxidant widely employed to prevent the oxidative degradation of polymers, thereby extending their service life and maintaining their physical and chemical properties.[1][2][3][4]
Introduction to 2-tert-Butyl-4-methylphenol (BHT) as a Polymer Stabilizer
Polymer degradation is a significant concern that can compromise the mechanical integrity, appearance, and lifespan of plastic materials. Exposure to heat, UV radiation, and oxygen initiates a free-radical chain reaction, leading to undesirable changes such as discoloration, brittleness, and loss of strength.[5] BHT functions as a primary antioxidant, or a chain-breaking antioxidant, by scavenging free radicals, thus inhibiting the auto-oxidative degradation processes that lead to the deterioration of polymer properties.[5]
The stabilizing effect of BHT is attributed to its ability to donate a hydrogen atom from its phenolic hydroxyl group to reactive peroxy radicals (ROO•) and alkyl radicals (R•) that are formed during the polymer degradation cycle. This donation neutralizes the free radicals and terminates the chain reaction. The resulting BHT radical is sterically hindered, making it relatively stable and less likely to initiate new degradation chains.[5]
Data Presentation: Performance of BHT in Various Polymers
The following tables summarize the typical concentrations of BHT used in different polymers and its effects on their properties.
Table 1: Typical Concentrations of BHT in Various Polymers
Control of polymerization shrinkage and improvement of physicochemical properties.[5][6]
Polystyrene (PS)
0.1 - 0.5%
Prevention of thermal and oxidative degradation.
Table 2: Effect of BHT Concentration on Polymer Properties (Experimental Resin Composite Example) [6]
BHT Concentration (wt%)
Polymerization Shrinkage Stress (PSS)
Degree of Conversion (DC)
Flexural Strength (FS)
Flexural Modulus (FM)
0 (Control)
Highest
Highest
No significant difference
No significant difference
0.01
No significant difference
No significant difference
No significant difference
No significant difference
0.1
No significant difference
Slight Decrease
No significant difference
No significant difference
0.25
Significant Decrease
Decrease
No significant difference
No significant difference
0.5
Significant Decrease
Decrease
No significant difference
No significant difference
1.0
Significant Decrease
Significant Decrease
Decrease
Decrease
Note: This table is a summary of findings from a specific study on experimental resin composites and trends may vary for other polymers and processing conditions.
Experimental Protocols
This section provides detailed methodologies for the incorporation of BHT into polymers and for evaluating its performance as a stabilizer.
Protocol for Incorporation of BHT into Polymers
3.1.1. Melt Mixing
This method is suitable for thermoplastic polymers such as polyethylene and polypropylene.
Objective: To achieve a homogeneous dispersion of BHT within the polymer matrix.
Apparatus:
Twin-screw extruder or internal mixer (e.g., Brabender or Haake).
Polymer pellets or powder.
BHT powder.
Precision balance.
Procedure:
Pre-dry the polymer pellets/powder at the recommended temperature and time to remove any moisture.
Weigh the required amount of polymer and BHT according to the desired final concentration (e.g., 0.1 wt% BHT).
Pre-mix the polymer and BHT powder in a bag or container by tumbling to ensure a uniform initial blend.
Set the temperature profile of the extruder or internal mixer appropriate for the specific polymer.
Feed the pre-mixed blend into the hopper of the extruder or the chamber of the internal mixer.
Process the material at a set screw speed and residence time to ensure thorough mixing.
Extrude the molten polymer blend through a die to form strands, which can then be pelletized, or collect the mixed batch from the internal mixer.
The resulting pellets or material can be used for further processing (e.g., injection molding, film blowing) and analysis.
3.1.2. Solution Casting
This method is suitable for preparing thin polymer films with a uniform distribution of BHT.[7][8][9][10][11]
Objective: To create a polymer film with a well-dispersed stabilizer for testing and characterization.
Apparatus:
Beakers or flasks.
Magnetic stirrer and stir bars.
Volumetric flasks and pipettes.
Casting surface (e.g., glass plate, petri dish).
Drying oven or vacuum oven.
Solvent for the polymer (e.g., toluene (B28343) for polystyrene, THF for PMMA).[8]
BHT.
Polymer.
Procedure:
Prepare a stock solution of BHT in the chosen solvent at a known concentration.
Dissolve the polymer in the solvent to create a polymer solution of a specific concentration (e.g., 10 wt%). This may require stirring for several hours.
Add the calculated volume of the BHT stock solution to the polymer solution to achieve the desired final concentration of BHT in the polymer.
Stir the final solution thoroughly to ensure homogeneity.
Pour a controlled volume of the solution onto a clean, level casting surface.
Allow the solvent to evaporate slowly in a dust-free environment at room temperature or in a controlled-temperature oven. For some solvents, a fume hood is necessary.
Once the film is formed and appears dry, it can be further dried in a vacuum oven to remove any residual solvent.
Carefully peel the film from the casting surface for subsequent testing.
Protocol for Evaluating Stabilizer Performance
3.2.1. Thermal Stability Assessment using Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability of the polymer.[12][13][14][15][16]
Objective: To determine the onset temperature of degradation and compare the thermal stability of unstabilized and BHT-stabilized polymers.
Apparatus:
Thermogravimetric Analyzer (TGA).
TGA sample pans (e.g., alumina, platinum).
Precision microbalance.
Nitrogen and Air (or Oxygen) gas supply.
Procedure:
Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.
Accurately weigh a small amount of the polymer sample (typically 5-10 mg) into a TGA pan.
Place the sample pan in the TGA furnace.
Purge the furnace with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a final temperature where complete decomposition occurs (e.g., 600 °C).
Record the mass loss as a function of temperature.
The onset of decomposition temperature (Tonset) is determined from the resulting TGA curve, which indicates the temperature at which significant mass loss begins.
Compare the Tonset of the BHT-stabilized polymer with that of the unstabilized polymer. A higher Tonset for the stabilized polymer indicates improved thermal stability.
3.2.2. Oxidative Stability Assessment using Oxidative Induction Time (OIT)
OIT is a measure of the resistance of a material to oxidative degradation at an elevated temperature in an oxygen atmosphere. It is determined using a Differential Scanning Calorimeter (DSC).[1][17][18][19]
Objective: To quantify the effectiveness of BHT in preventing thermo-oxidative degradation.
Calibrate the DSC instrument for temperature and heat flow.
Place a small, representative sample of the polymer (typically 5-10 mg) into a DSC pan. The sample should be in the form of a thin film or disc to ensure good thermal contact.
Place the open sample pan in the DSC cell.
Heat the sample under a nitrogen atmosphere to a specified isothermal test temperature (e.g., 200 °C for polyethylene) at a high heating rate (e.g., 20 °C/min).
Once the isothermal temperature is reached and the heat flow signal has stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate.
Continue to hold the sample at the isothermal temperature and record the heat flow signal.
The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.
A longer OIT indicates greater oxidative stability. Compare the OIT of the BHT-stabilized polymer with the unstabilized polymer.
3.2.3. Accelerated Aging Protocol (Oven Aging)
This method simulates the long-term effects of heat on a polymer in a shorter timeframe.[20][21]
Objective: To evaluate the long-term thermal stability of BHT-stabilized polymers by monitoring changes in their physical and mechanical properties over time.
Apparatus:
Forced-air convection oven with precise temperature control.
Specimen racks.
Testing equipment for mechanical properties (e.g., tensile tester).
Colorimeter or spectrophotometer for color change measurement.
Procedure:
Prepare multiple specimens of the unstabilized and BHT-stabilized polymer (e.g., tensile bars, films).
Measure the initial properties of the specimens (e.g., tensile strength, elongation at break, color).
Place the specimens on racks in the oven, ensuring adequate air circulation around each sample.
Set the oven to the desired aging temperature (e.g., 80°C, 100°C, or 120°C, depending on the polymer and application).
Remove a set of specimens at predetermined time intervals (e.g., 24, 48, 96, 168 hours).
Allow the removed specimens to cool to room temperature.
Measure the properties of the aged specimens and compare them to the initial values.
Plot the change in properties as a function of aging time to assess the effectiveness of the BHT stabilizer.
Sample Extraction:
a. Weigh a known amount of the polymer sample (e.g., 1 gram) into a flask.
b. Add a known volume of a suitable solvent (e.g., 10 mL of acetonitrile).
c. Extract the BHT from the polymer by dissolving or swelling the polymer in the solvent, often aided by ultrasonication for a set period (e.g., 30-60 minutes).
d. For insoluble polymers, the solvent will extract the BHT from the matrix.
e. After extraction, precipitate the polymer by adding a non-solvent if necessary, or centrifuge the solution to separate any undissolved polymer.
f. Filter the supernatant through a syringe filter into an HPLC vial.
HPLC Analysis:
a. Prepare a series of BHT standard solutions of known concentrations in the mobile phase to create a calibration curve.
b. Set the HPLC conditions:
Mobile Phase: A mixture of acetonitrile and water is common.
Flow Rate: Typically 1.0 mL/min.
Injection Volume: Typically 10-20 µL.
Detector Wavelength: Set to the absorbance maximum of BHT (around 280 nm).
c. Inject the standard solutions and the sample extract into the HPLC.
d. Identify the BHT peak in the chromatogram based on its retention time compared to the standards.
e. Quantify the amount of BHT in the sample by comparing its peak area to the calibration curve.
f. Calculate the concentration of BHT in the original polymer sample (e.g., in ppm or wt%).
Visualizations
Mechanism of BHT as a Radical Scavenger
Caption: Mechanism of BHT as a free radical scavenger in polymers.
Experimental Workflow for Evaluating BHT Performance
Caption: Experimental workflow for the evaluation of BHT in polymers.
Logical Relationship for BHT Quantification
Caption: Logical workflow for quantifying BHT in a polymer sample.
Quantification of 2-tert-Butyl-4-methylphenol in samples using HPLC or GC-MS
An Application Note and Protocol for the Quantification of 2-tert-Butyl-4-methylphenol in Samples using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) For Researchers, Scie...
Author: BenchChem Technical Support Team. Date: December 2025
An Application Note and Protocol for the Quantification of 2-tert-Butyl-4-methylphenol in Samples using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the quantitative analysis of 2-tert-Butyl-4-methylphenol in various samples using both High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols described are based on established methods for the analysis of similar phenolic compounds and serve as a robust starting point for method development and validation in your laboratory.
Introduction
2-tert-Butyl-4-methylphenol, an antioxidant commonly used in industrial applications, requires accurate and reliable quantification for quality control, safety assessment, and environmental monitoring. HPLC and GC-MS are powerful analytical techniques well-suited for this purpose. The choice between these methods depends on factors such as sample matrix complexity, required sensitivity, and available instrumentation.
Quantitative Data Summary
The following tables summarize typical method validation parameters for the quantification of phenolic compounds similar to 2-tert-Butyl-4-methylphenol. These values should be established during in-house method validation.
Table 1: Typical HPLC-UV Method Performance for Phenolic Compounds
Solvents for sample extraction (e.g., acetonitrile, methanol)
2. Instrumentation
HPLC System: A system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.
3. Chromatographic Conditions
Mobile Phase: An isocratic mobile phase of acetonitrile and water is recommended. The exact ratio should be optimized to achieve a suitable retention time and peak shape. A starting point could be 70:30 (v/v) acetonitrile:water.
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.
Determine the concentration of 2-tert-Butyl-4-methylphenol in the samples by interpolating their peak areas from the calibration curve.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol provides a general method for the quantification of 2-tert-Butyl-4-methylphenol using GC-MS. For some phenolic compounds, derivatization may be necessary to improve volatility and thermal stability, but many can be analyzed directly.[4]
1. Materials and Reagents
2-tert-Butyl-4-methylphenol analytical standard (≥98% purity)
Oven Temperature Program: Initial temperature of 50°C, ramped to 300°C at 10°C/min, and held for 3 minutes.[1]
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.[1] For higher sensitivity and selectivity, selected ion monitoring (SIM) can be used.
4. Sample Preparation (Liquid-Liquid Extraction for Water Samples) [2]
Inject a series of working standard solutions containing the analyte and the internal standard to generate a calibration curve.
Inject the prepared sample extracts.
Integrate the chromatographic peaks for the quantifier ions of 2-tert-Butyl-4-methylphenol and the internal standard.[2]
Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the working standards.[2]
Determine the linearity of the calibration curve (R² should be >0.99).[2]
Calculate the concentration of 2-tert-Butyl-4-methylphenol in the samples using the calibration curve and the peak area ratios obtained from the sample chromatograms.[2]
Application Notes and Protocols for Assessing the Antioxidant Efficacy of 2-tert-Butyl-4-methylphenol
For Researchers, Scientists, and Drug Development Professionals Introduction 2-tert-Butyl-4-methylphenol, commonly known as Butylated Hydroxytoluene (BHT), is a synthetic phenolic compound widely utilized as an antioxida...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-tert-Butyl-4-methylphenol, commonly known as Butylated Hydroxytoluene (BHT), is a synthetic phenolic compound widely utilized as an antioxidant in the food, cosmetic, and pharmaceutical industries.[1][2] Its primary function is to prevent oxidative degradation of products by inhibiting the formation of free radicals.[3][4] The antioxidant activity of BHT and other phenolic compounds stems from their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating the radical chain reaction of oxidation.[3][4] The resulting phenoxy radical is stabilized by the delocalization of the unpaired electron across the aromatic ring and by the steric hindrance provided by the bulky tert-butyl groups.[3]
These application notes provide a detailed experimental framework for assessing the antioxidant efficacy of 2-tert-Butyl-4-methylphenol using common and reliable in vitro assays. The protocols are intended to guide researchers in obtaining reproducible and accurate data for the evaluation of BHT's antioxidant potential.
Mechanism of Antioxidant Action
Phenolic antioxidants like BHT exert their effects by scavenging free radicals. The hydroxyl group on the aromatic ring donates a hydrogen atom to a free radical, thus neutralizing it and breaking the chain reaction of oxidation. The resulting phenoxy radical is relatively stable due to resonance delocalization and steric hindrance from the tert-butyl groups, preventing it from initiating further oxidation.
Caption: Free radical scavenging mechanism of BHT.
Quantitative Data Summary
The antioxidant capacity of 2-tert-Butyl-4-methylphenol can be quantified using various assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the antioxidant potency, representing the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay.
This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant to its non-radical form, which is yellow.[6][7] The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[6][8]
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, amber-colored bottle to prevent degradation.
Preparation of BHT Solutions: Prepare a stock solution of BHT in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.
Assay Protocol:
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
Add 100 µL of the different concentrations of BHT solutions or the positive control to the wells.
For the blank, add 100 µL of methanol instead of the BHT solution.
Incubate the plate in the dark at room temperature for 30 minutes.[6]
Measure the absorbance at 517 nm using a microplate reader.[7]
Calculation of Scavenging Activity:
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging = [(A_blank - A_sample) / A_blank] x 100
Where:
A_blank is the absorbance of the blank (DPPH solution without BHT).
A_sample is the absorbance of the DPPH solution with BHT.
Determination of IC50: Plot the percentage of scavenging activity against the concentration of BHT. The IC50 value is the concentration of BHT that causes 50% scavenging of the DPPH radical.
Caption: Experimental workflow for the DPPH assay.
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[9] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.[10] In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.[9] This assay is applicable to both hydrophilic and lipophilic antioxidants.[11]
Materials:
2-tert-Butyl-4-methylphenol (BHT)
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
Potassium persulfate
Phosphate-buffered saline (PBS) or ethanol
96-well microplate
Microplate reader
Positive control (e.g., Trolox)
Procedure:
Preparation of ABTS Radical Cation (ABTS•+) Solution:
Prepare a 7 mM aqueous solution of ABTS.
Prepare a 2.45 mM aqueous solution of potassium persulfate.
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the dark-colored ABTS•+ solution.[12][13]
Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[9]
Preparation of BHT Solutions: Prepare a stock solution of BHT in a suitable solvent (e.g., ethanol) and make serial dilutions.
Assay Protocol:
Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.
Add 10 µL of the different concentrations of BHT solutions or the positive control to the wells.
For the blank, add 10 µL of the solvent used for BHT.
Incubate the plate at room temperature for 6 minutes.[9]
Calculation of Scavenging Activity:
The percentage of ABTS•+ scavenging activity is calculated using the formula:
% Scavenging = [(A_blank - A_sample) / A_blank] x 100
Where:
A_blank is the absorbance of the blank (ABTS•+ solution without BHT).
A_sample is the absorbance of the ABTS•+ solution with BHT.
Determination of IC50: Plot the percentage of scavenging activity against the concentration of BHT to determine the IC50 value.
Caption: Experimental workflow for the ABTS assay.
This assay measures the ability of an antioxidant to inhibit the peroxidation of lipids, a key process in cellular damage.[5] Lipid peroxidation generates malondialdehyde (MDA), which reacts with thiobarbituric acid (TBA) to form a pink-colored complex that can be measured spectrophotometrically at 532 nm.[5]
Materials:
2-tert-Butyl-4-methylphenol (BHT)
Linoleic acid or a lipid-rich source (e.g., egg yolk homogenate)
Ferrous sulfate (B86663) (FeSO4) or another pro-oxidant to induce peroxidation
Prepare a lipid substrate, for instance, a linoleic acid emulsion or an egg yolk homogenate in phosphate buffer.
Induction of Lipid Peroxidation:
To the lipid substrate, add a pro-oxidant like FeSO4 to initiate lipid peroxidation.
Inhibition by BHT:
In separate tubes, add different concentrations of BHT to the reaction mixture before the addition of the pro-oxidant.
A control tube should contain the reaction mixture without any antioxidant.
Incubate the tubes at 37°C for a specific time (e.g., 1 hour).
TBARS Reaction:
Stop the peroxidation reaction by adding a solution of TCA.
Add TBA solution to each tube.
Heat the tubes in a boiling water bath for a set time (e.g., 15-20 minutes) to allow the color to develop.
Cool the tubes and centrifuge to pellet any precipitate.
Measurement: Measure the absorbance of the supernatant at 532 nm.
Calculation of Inhibition:
The percentage of inhibition of lipid peroxidation is calculated as follows:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
A_control is the absorbance of the control (without BHT).
A_sample is the absorbance in the presence of BHT.
Determination of IC50: Determine the IC50 value by plotting the percentage of inhibition against the BHT concentration.
Caption: Experimental workflow for the TBARS assay.
Conclusion
The protocols outlined in these application notes provide a standardized approach to evaluating the antioxidant efficacy of 2-tert-Butyl-4-methylphenol. By employing these assays, researchers can obtain reliable and comparable data on its radical scavenging and lipid peroxidation inhibitory activities. This information is crucial for its application in the development of pharmaceuticals, food preservation, and cosmetic formulations. It is important to note that while in vitro assays are valuable screening tools, further in vivo studies are often necessary to confirm the biological relevance of the observed antioxidant effects.[11][14]
Application Notes and Protocols: 2-tert-Butyl-4-methylphenol in Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals Introduction 2-tert-Butyl-4-methylphenol, a substituted phenolic compound, serves as a potential substrate for a variety of oxidoreductase enzymes. Due to i...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-tert-Butyl-4-methylphenol, a substituted phenolic compound, serves as a potential substrate for a variety of oxidoreductase enzymes. Due to its structural similarity to other phenolic compounds, it is a valuable tool for investigating the kinetics and mechanisms of enzymes such as laccases, peroxidases, and tyrosinases. These enzymes are implicated in numerous biological processes, including lignin (B12514952) degradation, detoxification of environmental pollutants, and melanin (B1238610) synthesis. Understanding the interaction of 2-tert-butyl-4-methylphenol with these enzymes can provide insights into their substrate specificity and catalytic efficiency, which is crucial for applications in biotechnology, bioremediation, and pharmacology.
While direct kinetic data for 2-tert-butyl-4-methylphenol is not extensively documented in publicly available literature, this document provides detailed protocols and data for structurally analogous compounds to guide researchers in designing and executing their own enzyme kinetics studies.
Potential Enzymatic Reactions
Substituted phenols like 2-tert-butyl-4-methylphenol are known substrates for several oxidoreductases. The enzymatic reaction typically involves the oxidation of the phenolic hydroxyl group, leading to the formation of a phenoxy radical. This reactive intermediate can then undergo further non-enzymatic reactions, such as polymerization.
Laccases (EC 1.10.3.2): These multi-copper enzymes oxidize a broad range of phenolic and non-phenolic compounds, reducing molecular oxygen to water.
Peroxidases (EC 1.11.1.x): Enzymes like horseradish peroxidase (HRP) utilize hydrogen peroxide to oxidize a wide variety of substrates.[1]
Tyrosinases (EC 1.14.18.1): These copper-containing enzymes are involved in the hydroxylation of monophenols to o-diphenols and the subsequent oxidation to o-quinones.[2]
Data Presentation: Kinetic Parameters of Analogous Substrates
The following table summarizes the kinetic parameters for enzymes with substrates structurally related to 2-tert-butyl-4-methylphenol. This data can be used as a preliminary guide for designing kinetic experiments.
Note: The kinetic parameters are highly dependent on the specific enzyme, its source, and the assay conditions (pH, temperature, buffer composition). Researchers must determine these parameters empirically for their specific experimental setup.
Experimental Protocols
Protocol 1: Preparation of 2-tert-Butyl-4-methylphenol Stock Solution
Objective: To prepare a concentrated stock solution of 2-tert-butyl-4-methylphenol for use in enzyme assays.
Calculation: Determine the mass of 2-tert-butyl-4-methylphenol required to achieve the desired stock concentration (e.g., 100 mM). The molecular weight of 2-tert-butyl-4-methylphenol is 164.24 g/mol .
Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x 164.24 ( g/mol ) / 1000
Weighing: Carefully weigh the calculated amount of 2-tert-butyl-4-methylphenol and place it in a sterile vial.
Solubilization: Add the calculated volume of DMSO or ethanol to the vial.
Mixing: Cap the vial tightly and vortex thoroughly for 2-3 minutes until the solid is completely dissolved. If dissolution is slow, sonication may be used to aid the process.
Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Determination of Michaelis-Menten Kinetics for Laccase
Objective: To determine the Km and Vmax of a laccase enzyme with 2-tert-butyl-4-methylphenol as the substrate.
Materials:
Purified laccase enzyme
2-tert-Butyl-4-methylphenol stock solution
Appropriate buffer (e.g., 0.1 M Sodium Acetate, pH 4.0-5.0)[3]
96-well microplate
Microplate reader capable of measuring absorbance at the product's λmax
Procedure:
Wavelength Scan: To determine the optimal wavelength for monitoring the reaction, perform a spectral scan (e.g., 300-600 nm) of a reaction mixture containing the enzyme, substrate, and buffer after allowing the reaction to proceed for a few minutes. The product of phenol (B47542) oxidation often results in a colored compound with an absorbance peak in the 400-500 nm range.
Assay Setup: In a 96-well plate, prepare reaction mixtures containing a fixed concentration of laccase and varying concentrations of 2-tert-butyl-4-methylphenol (e.g., 0.1 mM to 10 mM). Include a blank for each substrate concentration containing all components except the enzyme. The final volume of each reaction should be constant (e.g., 200 µL).
Reaction Initiation: Initiate the reaction by adding the laccase solution to the wells.
Data Acquisition: Immediately place the plate in the microplate reader and measure the absorbance at the predetermined wavelength at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).
Data Analysis:
Calculate the initial reaction rate (V0) for each substrate concentration from the linear portion of the absorbance vs. time plot. This will require the molar extinction coefficient (ε) of the product, which can be determined separately or estimated from similar compounds.
Plot V0 versus the substrate concentration ([S]).
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax. Alternatively, a Lineweaver-Burk plot (1/V0 vs. 1/[S]) can be used for a linear estimation.
Protocol 3: Determination of Michaelis-Menten Kinetics for Peroxidase
Objective: To determine the Km and Vmax of a peroxidase enzyme (e.g., HRP) with 2-tert-butyl-4-methylphenol as the substrate.
Appropriate buffer (e.g., 0.1 M Phosphate-Citrate Buffer, pH 5.0-7.0)
96-well microplate
Microplate reader
Procedure:
Wavelength Scan: As in Protocol 2, determine the optimal wavelength for monitoring the product formation.
Assay Setup: In a 96-well plate, prepare reaction mixtures with a fixed concentration of peroxidase, a fixed, saturating concentration of H2O2 (to be determined empirically, e.g., 1-5 mM), and varying concentrations of 2-tert-butyl-4-methylphenol. Include appropriate blanks.
Reaction Initiation: Initiate the reaction by adding the H2O2 solution.
Data Acquisition: Monitor the change in absorbance over time as described in Protocol 2.
Data Analysis: Calculate Km and Vmax for 2-tert-butyl-4-methylphenol using the same data analysis methods described in Protocol 2.
Visualizations
Caption: Experimental workflow for determining enzyme kinetic parameters.
Caption: General pathway for the oxidation of phenolic substrates.
Application Notes and Protocols for 2-tert-Butyl-4-methylphenol (BHT) in In Vivo Research
For Researchers, Scientists, and Drug Development Professionals Introduction 2-tert-Butyl-4-methylphenol, commonly known as Butylated Hydroxytoluene (BHT), is a synthetic phenolic compound widely utilized for its antioxi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-tert-Butyl-4-methylphenol, commonly known as Butylated Hydroxytoluene (BHT), is a synthetic phenolic compound widely utilized for its antioxidant properties. In the realm of in vivo research, BHT serves as a valuable tool to investigate the roles of oxidative stress in various physiological and pathological processes. Its primary mechanism of action involves scavenging free radicals, thereby preventing lipid peroxidation and cellular damage.[1] However, it is crucial to note that the biological effects of BHT can be dose-dependent, with higher concentrations potentially leading to pro-oxidant and toxic effects. These application notes provide detailed protocols for the formulation and administration of BHT in preclinical research models, ensuring experimental consistency and accuracy.
Physicochemical Properties and Solubility
BHT is a white crystalline solid that is practically insoluble in water but soluble in various organic solvents and oils.[2][3][4] Understanding its solubility is critical for preparing homogenous and stable formulations for in vivo administration.
Table 1: Physicochemical Properties of 2-tert-Butyl-4-methylphenol
Frequently used in combination with other solvents for parenteral administration.
Tween 80
Soluble
A non-ionic surfactant used to improve the solubility and stability of formulations.
In Vivo Formulation Protocols
The choice of formulation and route of administration depends on the specific research question, the animal model, and the desired pharmacokinetic profile. All preparations should be performed under sterile conditions to prevent contamination.
Oral Gavage Formulation
Oral gavage is a common method for precise oral dosing in rodents. Oily vehicles are often preferred for lipophilic compounds like BHT.
Protocol 3.1.1: BHT in Olive Oil for Rats
This protocol is adapted from a study investigating the neuroprotective effects of BHT in a rat model of Alzheimer's disease.[5]
Materials:
2-tert-Butyl-4-methylphenol (BHT) powder
Olive oil (sterile)
Sterile glass vial
Magnetic stirrer and stir bar
Warming plate
Procedure:
Calculate the required amount of BHT and olive oil. For a target concentration of 24 mg/mL, weigh the appropriate amount of BHT powder.[5]
Dissolve BHT in olive oil. In a sterile glass vial, add the weighed BHT to the calculated volume of olive oil.
Gentle warming and stirring. Place the vial on a warming plate set to a low temperature (e.g., 37-40°C) and add a sterile magnetic stir bar. Stir until the BHT is completely dissolved. Avoid excessive heat to prevent degradation.
Sterilization (optional but recommended). If the olive oil was not pre-sterilized, the final solution can be sterile-filtered through a 0.22 µm filter compatible with oils.
Storage. Store the formulation in a sterile, airtight, and light-protected container at room temperature. It is recommended to prepare fresh solutions regularly, although BHT in oil is relatively stable.
Intraperitoneal (IP) Injection Formulation
For systemic administration, intraperitoneal injection is a common route. A co-solvent system is often necessary to ensure the solubility of BHT in an aqueous-based vehicle suitable for injection.
Protocol 3.2.1: BHT Formulation with DMSO, PEG400, and Saline
This is a general protocol for formulating hydrophobic compounds for IP injection.
Materials:
2-tert-Butyl-4-methylphenol (BHT) powder
Dimethyl Sulfoxide (DMSO), sterile
Polyethylene Glycol 400 (PEG400), sterile
Sterile saline (0.9% NaCl)
Sterile conical tubes
Procedure:
Dissolve BHT in DMSO. Weigh the required amount of BHT and dissolve it in a small volume of DMSO. For example, to prepare a final solution with 10% DMSO, dissolve the total BHT in this initial DMSO volume.
Add PEG400. Add the required volume of PEG400 to the DMSO-BHT solution and mix well. A common ratio is 40% PEG400 in the final solution.
Add saline gradually. Slowly add the sterile saline to the mixture while continuously vortexing or stirring to prevent precipitation.
Final Volume. Adjust the final volume with sterile saline to achieve the desired concentration of BHT and vehicle components (e.g., 10% DMSO, 40% PEG400, 50% saline).
Visual Inspection. The final formulation should be a clear solution. If precipitation occurs, optimization of the vehicle composition may be necessary.
Use immediately. It is recommended to use freshly prepared solutions for IP injections.
Dietary Admixture
For chronic studies, incorporating BHT into the animal diet can be a convenient and less stressful method of administration.
Protocol 3.3.1: Preparation of BHT-Enriched Rodent Chow
Materials:
2-tert-Butyl-4-methylphenol (BHT) powder
Standard rodent chow (powdered or easily ground)
A suitable solvent for BHT (e.g., ethanol or a small amount of edible oil)
Large mixing bowl or a laboratory mixer
Procedure:
Calculate BHT concentration. Determine the desired dose of BHT in mg/kg of body weight per day. Based on the average daily food consumption of the animals, calculate the amount of BHT to be added per kg of chow. For example, studies in mice have used 0.75% BHT in the feed.[6]
Dissolve BHT. Dissolve the calculated amount of BHT in a minimal amount of a suitable solvent to ensure even distribution.
Mix with chow. In a large mixing bowl, gradually add the BHT solution to the powdered chow while continuously mixing. Ensure a homogenous mixture.
Solvent evaporation. If a volatile solvent like ethanol was used, spread the chow in a thin layer in a fume hood to allow the solvent to evaporate completely.
Pelleting (optional). If desired, the powdered diet can be re-pelleted using a pellet press.
Storage. Store the BHT-enriched chow in airtight containers in a cool, dark, and dry place.
In Vivo Experimental Protocols
The following are generalized protocols for the administration of BHT to rodent models. Specific details such as animal strain, age, sex, and housing conditions should be determined based on the experimental design. Always adhere to institutional guidelines for animal care and use.
Oral Gavage in Mice and Rats
Table 3: Recommended Dosing Parameters for Oral Gavage
Parameter
Mice
Rats
Needle Gauge
20-22 G
16-18 G
Needle Length
1.5 inches
2-3 inches
Maximum Volume
10 mL/kg
10-20 mL/kg
Procedure:
Animal Restraint. Gently but firmly restrain the animal to immobilize its head and body.
Gavage Needle Insertion. Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube. Do not force the needle.
Substance Administration. Once the needle is properly positioned in the esophagus, slowly administer the BHT formulation.
Needle Removal. Gently remove the gavage needle.
Monitoring. Observe the animal for any signs of distress, such as labored breathing, immediately after the procedure and periodically thereafter.
Intraperitoneal Injection in Mice and Rats
Table 4: Recommended Dosing Parameters for Intraperitoneal Injection
Parameter
Mice
Rats
Needle Gauge
25-27 G
23-25 G
Maximum Volume
10 mL/kg
10 mL/kg
Procedure:
Animal Restraint. Restrain the animal to expose the abdomen.
Injection Site. The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
Needle Insertion. Insert the needle at a 10-20 degree angle.
Aspiration. Gently pull back on the plunger to ensure that no blood or urine is aspirated, which would indicate improper needle placement.
Injection. If aspiration is clear, inject the BHT formulation.
Needle Withdrawal. Remove the needle and return the animal to its cage.
Monitoring. Observe the animal for any signs of discomfort or adverse reactions.
Dosing and Regimen
The dosage of BHT should be carefully selected based on the intended biological effect.
Table 5: Exemplary In Vivo Dosing Regimens for BHT
Animal Model
Route of Administration
Dose
Observed Effect
Reference
Rat
Oral (in diet)
25, 100, 500 mg/kg/day
Chronic toxicity study, with the highest dose lowered to 250 mg/kg/day for the F1 generation.[7]
BHT is known to modulate several key signaling pathways involved in cellular stress responses, inflammation, and apoptosis.
Diagram 1: Simplified Signaling Pathways Modulated by BHT
Caption: Simplified overview of signaling pathways influenced by BHT.
Diagram 2: General Experimental Workflow for In Vivo BHT Studies
Caption: A generalized workflow for conducting in vivo studies with BHT.
Stability and Storage
BHT is relatively stable, especially when protected from light and air. Formulations in oil are generally stable at room temperature for short periods. For longer-term storage, refrigeration (2-8°C) is recommended. It is always best practice to prepare fresh formulations, especially for aqueous-based solutions for injection, to minimize the risk of precipitation and contamination.
Safety Precautions
BHT is considered to have low acute toxicity. However, researchers should always handle the compound with appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses. When working with BHT powder, a dust mask is recommended to avoid inhalation. All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.
Application Notes and Protocols for the Analysis of 2-tert-Butyl-4-methylphenol in Environmental Matrices
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the detection and quantification of 2-tert-Butyl-4-methylphenol in various...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the detection and quantification of 2-tert-Butyl-4-methylphenol in various environmental matrices, including water, soil, and sediment. The methodologies described are based on established analytical techniques for structurally similar phenolic compounds.
Introduction
2-tert-Butyl-4-methylphenol is a synthetic phenolic compound used as an antioxidant and stabilizer in a variety of industrial and consumer products. Its potential release into the environment through manufacturing processes, product leaching, and disposal raises concerns about its environmental fate and potential ecological impact. Accurate and sensitive analytical methods are therefore essential for monitoring its presence in different environmental compartments.
The primary analytical techniques for the determination of 2-tert-Butyl-4-methylphenol are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). GC-MS offers high sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices.[1] HPLC provides a robust and often more cost-effective alternative, particularly for samples with higher concentrations of the analyte.[2]
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of phenolic compounds structurally related to 2-tert-Butyl-4-methylphenol in environmental matrices. Note: This data is provided for guidance and the performance of the methods for 2-tert-Butyl-4-methylphenol should be validated specifically.
Disclaimer: The following protocols are based on established methods for structurally similar phenolic compounds and should be validated for the specific analysis of 2-tert-Butyl-4-methylphenol in your laboratory and for your specific matrix.
Analysis of Water Samples
This protocol describes the extraction of 2-tert-Butyl-4-methylphenol from water samples using Solid-Phase Extraction (SPE) followed by GC-MS or HPLC analysis.
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727), followed by 5 mL of reagent water. Do not allow the cartridge to go dry.[4]
Sample Loading: Acidify the water sample (e.g., 1 L) to a pH of approximately 2 with a suitable acid (e.g., hydrochloric acid). Pass the acidified sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.[4]
Cartridge Washing: Wash the cartridge with 5 mL of reagent water to remove any interfering polar compounds.
Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-15 minutes.
Elution: Elute the retained 2-tert-Butyl-4-methylphenol from the cartridge with a suitable organic solvent. A common choice is methanol or a mixture of dichloromethane (B109758) and methanol. Collect the eluate in a clean collection tube.
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at a temperature of approximately 40°C.[4]
Reconstitution: Reconstitute the residue in a small, known volume (e.g., 1 mL) of a solvent compatible with the analytical instrument (e.g., hexane (B92381) for GC-MS, or the mobile phase for HPLC).
Analysis of Soil and Sediment Samples
This protocol outlines the extraction of 2-tert-Butyl-4-methylphenol from soil and sediment samples using solvent extraction, suitable for subsequent analysis by GC-MS or HPLC.
3.2.1. Sample Preparation: Solvent Extraction
Sample Pre-treatment: Air-dry the soil or sediment sample and sieve it to remove large debris and ensure homogeneity.[4]
Extraction:
Ultrasonic Extraction: Place a known amount of the homogenized sample (e.g., 10 g) into a beaker or flask. Add a suitable extraction solvent (e.g., a mixture of acetone (B3395972) and hexane). Place the sample in an ultrasonic bath for a specified period (e.g., 30 minutes) to facilitate extraction.
Soxhlet Extraction: Alternatively, perform a Soxhlet extraction with a suitable solvent (e.g., dichloromethane) for several hours (e.g., 2 hours).[4]
Separation: After extraction, separate the solvent from the solid material by centrifugation or filtration.[4]
Concentration: Transfer the solvent extract to a clean vial and evaporate it to a smaller volume under a gentle stream of nitrogen.
Clean-up (Optional): Depending on the complexity of the sample matrix, a clean-up step using techniques like solid-phase extraction may be necessary to remove interfering compounds.
Final Preparation: Adjust the final volume of the extract to a known quantity with a suitable solvent for analysis.
Instrumental Analysis
3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)
Derivatization (Optional but Recommended for Phenols): To improve the volatility and chromatographic peak shape of 2-tert-Butyl-4-methylphenol, a derivatization step is often employed. A common method is silylation, for example, by reacting the extract with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) at an elevated temperature (e.g., 70°C for 15 minutes).[4]
GC Conditions (Example):
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent.
Injector Temperature: 250 - 280 °C
Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280-300°C).
Carrier Gas: Helium at a constant flow rate.
MS Conditions (Example):
Ionization Mode: Electron Ionization (EI) at 70 eV.
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, monitoring characteristic ions of the derivatized or underivatized 2-tert-Butyl-4-methylphenol.
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with a small amount of acid like formic or phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[5][6]
Flow Rate: 1.0 mL/min.
Detection: UV detection at a wavelength where 2-tert-Butyl-4-methylphenol has significant absorbance (a wavelength scan of a standard solution should be performed to determine the optimal wavelength).
Visualizations
Caption: General workflow for the analysis of 2-tert-Butyl-4-methylphenol.
Application Notes and Protocols: Synthesis and Antibacterial Evaluation of 2-tert-Butyl-4-methylphenol Derivatives
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the synthesis of 2-tert-butyl-4-methylphenol derivatives and their potential as antibacterial ag...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 2-tert-butyl-4-methylphenol derivatives and their potential as antibacterial agents. Detailed experimental protocols for synthesis and antibacterial evaluation are provided to facilitate research and development in this area.
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. This has spurred the search for novel antimicrobial compounds. Phenolic compounds, known for their broad-spectrum antimicrobial properties, are a promising area of research. Among these, 2-tert-butyl-4-methylphenol and its derivatives are of particular interest due to their structural similarity to known antioxidants and antimicrobial agents. This document outlines the synthesis of various derivatives of 2-tert-butyl-4-methylphenol and provides protocols for assessing their antibacterial efficacy.
Synthesis of 2-tert-Butyl-4-methylphenol Derivatives
The core structure, 2-tert-butyl-4-methylphenol, is typically synthesized via Friedel-Crafts alkylation of p-cresol (B1678582) using tert-butanol (B103910) or isobutylene (B52900) as the alkylating agent.[1][2] From this core structure, a variety of derivatives can be synthesized to explore structure-activity relationships.
General Synthetic Pathways:
Mannich Bases: Reaction of 2-tert-butyl-4-methylphenol with formaldehyde (B43269) and a secondary amine yields Mannich bases. These derivatives introduce an aminoalkyl group, which can enhance antibacterial activity.
Schiff Bases: Condensation of an amino-derivative of 2-tert-butyl-4-methylphenol with an aldehyde or ketone results in the formation of Schiff bases. The imine group in Schiff bases is often associated with biological activity.
Ether Derivatives: The phenolic hydroxyl group can be alkylated to form ether derivatives. This modification can alter the lipophilicity of the molecule, potentially influencing its interaction with bacterial cell membranes.
Ester Derivatives: Acylation of the phenolic hydroxyl group yields ester derivatives. The nature of the acyl group can be varied to modulate the compound's properties.
Antibacterial Activity
The antibacterial activity of phenolic compounds is generally attributed to their ability to disrupt cell membranes, interfere with cellular metabolism, and denature proteins. The specific mechanism can be influenced by the nature and position of substituents on the phenol (B47542) ring.
Note: The data for 2,4-di-tert-butylphenol is compiled from multiple sources. It is important to note that variations in experimental conditions can affect MIC values.
Experimental Protocols
Synthesis Protocol 1: Friedel-Crafts Alkylation for 2-tert-Butyl-4-methylphenol
This protocol describes the synthesis of the core compound, 2-tert-butyl-4-methylphenol.
Materials:
p-Cresol
tert-Butanol
Sulfuric acid (concentrated) or a solid acid catalyst (e.g., sulfided silica)[4]
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well plate to achieve a range of concentrations.
Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10^5 CFU/mL in MHB.
Add the bacterial inoculum to each well containing the test compound dilutions.
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
Incubate the plates at 37°C for 18-24 hours.
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Antibacterial Testing Protocol 2: Zone of Inhibition by Agar (B569324) Well Diffusion
This qualitative method assesses the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition.
Materials:
Test compounds
Bacterial strains
Mueller-Hinton Agar (MHA)
Petri dishes
Sterile swabs
Sterile cork borer
Procedure:
Prepare MHA plates.
Spread a standardized bacterial inoculum evenly over the surface of the agar plates using a sterile swab.
Aseptically punch wells (6-8 mm in diameter) in the agar using a sterile cork borer.
Add a specific volume of the test compound solution (at a known concentration) into each well.
A solvent control and a standard antibiotic can be used as negative and positive controls, respectively.
Incubate the plates at 37°C for 18-24 hours.
Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Visualizations
Synthesis and Derivatization Workflow
Caption: Synthetic workflow for 2-tert-butyl-4-methylphenol and its derivatives.
Antibacterial Testing Workflow
Caption: Workflow for antibacterial activity screening.
Proposed Mechanism of Action
Caption: General mechanism of antibacterial action for phenolic compounds.
Technical Support Center: Synthesis of 2-tert-Butyl-4-methylphenol
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to optimize the synthesis of 2-tert-Butyl-4-...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to optimize the synthesis of 2-tert-Butyl-4-methylphenol.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis of 2-tert-Butyl-4-methylphenol, which is typically achieved via the Friedel-Crafts alkylation of p-cresol (B1678582).
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yield is a frequent issue that can stem from several factors. Consider the following troubleshooting steps:
Suboptimal Reaction Temperature: Temperature is a critical parameter. While higher temperatures can increase reaction rates, they may also promote side reactions. For instance, some catalyst systems perform optimally at 80°C, while others require 90°C.[1][2] It is essential to identify the optimal temperature for your specific catalyst and reactant combination.
Incorrect Molar Ratio of Reactants: The stoichiometry of p-cresol to the alkylating agent (e.g., tert-butanol (B103910) or isobutylene) is crucial. A 1:1 molar ratio has been shown to yield good results with high selectivity.[2] Using a large excess of the alkylating agent can lead to undesired polyalkylation.
Inefficient Catalyst: The choice and activity of the catalyst are paramount. Traditional catalysts like sulfuric acid can be effective but often lead to complex workups and side products.[3] Modern solid acid catalysts like sulfided silica (B1680970), heteropoly acids, or modified zeolites can offer higher activity and easier separation.[1][2][4] Ensure your catalyst is active and used in the correct amount (e.g., ~10-12% by mass of p-cresol).[2]
Insufficient Reaction Time: The reaction may not have reached completion. Monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has run for a sufficient duration (e.g., 3-4 hours).[2]
Q2: I am observing significant amounts of a major byproduct. How can I identify it and improve the selectivity for my desired product?
A2: The most common byproduct is 2,6-di-tert-butyl-4-methylphenol (the di-alkylated product), with O-alkylation products like tert-butyl-p-tolyl ether also being possible.[1]
Problem: High levels of 2,6-di-tert-butyl-4-methylphenol.
Cause: This occurs when the initially formed 2-tert-Butyl-4-methylphenol undergoes a second alkylation. This is more likely if the concentration of the alkylating agent is too high.
Solution: To minimize this polyalkylation, adjust the molar ratio of p-cresol to the alkylating agent. Using a ratio of 1:1 or even a slight excess of p-cresol can favor mono-alkylation.[2][5] Also, ensure the alkylating agent is added slowly or portion-wise to maintain its low concentration throughout the reaction.
Problem: Formation of tert-butyl-p-tolyl ether (O-alkylation).
Cause: The phenolic hydroxyl group can compete with the aromatic ring for the electrophile (tert-butyl cation). This is known as O-alkylation versus C-alkylation.
Solution: Reaction temperature can influence this selectivity. Lower temperatures may favor O-alkylation, while higher temperatures typically favor C-alkylation.[4] The choice of catalyst and solvent also plays a significant role in directing the reaction towards the desired C-alkylation product.[6]
Q3: My solid catalyst seems to lose activity after one or two runs. What is happening and can I regenerate it?
A3: Catalyst deactivation is a known issue, especially for solid catalysts like zeolites.
Cause: The primary cause of deactivation is often "coking," where carbonaceous materials deposit on the active sites of the catalyst, blocking them.[4]
Solution: Regeneration is often possible. The specific method depends on the catalyst, but a common procedure involves washing the catalyst with a solvent to remove adsorbed organics, followed by calcination (heating to a high temperature in the presence of air or oxygen) to burn off the coke deposits. For example, a catalyst might be filtered, washed with a solvent like cyclohexane, dried, and then calcined at a temperature like 550°C.[7] Always refer to the literature for the specific regeneration protocol for your catalyst. Some catalysts, like certain ionic liquids or sulfided silica, can be easily separated and reused multiple times with minimal loss of activity.[2][8]
Quantitative Data Summary
The tables below summarize quantitative data from various studies on the synthesis of 2-tert-Butyl-4-methylphenol, allowing for easy comparison of different experimental conditions.
Table 1: Comparison of Different Catalytic Systems
*Note: In this study, a significant portion (42.5%) was the di-alkylated product, 2,6-di-tert-butyl-p-cresol.
Experimental Protocols
This section provides a detailed methodology for a representative synthesis of 2-tert-Butyl-4-methylphenol using a solid acid catalyst.
Protocol: Synthesis using Sulfided Silica Catalyst [2]
1. Materials and Setup:
p-Cresol
tert-Butanol
Sulfided silica catalyst
A three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel.
Heating mantle with temperature controller.
2. Reaction Procedure:
Charge the reaction flask with p-cresol.
Add the sulfided silica catalyst. The optimal amount is approximately 11.75% of the mass of the p-cresol.[2]
Begin stirring and heat the mixture to the reaction temperature of 80°C.
Once the temperature is stable, begin the dropwise addition of tert-butanol from the dropping funnel. The molar ratio of tert-butanol to p-cresol should be 1:1.
The addition of tert-butanol should be carried out over a period of 3 hours.
After the addition is complete, allow the reaction to continue for an additional 1 hour at 80°C.
3. Work-up and Purification:
After the reaction is complete, cool the mixture to room temperature.
Separate the solid catalyst by filtration. The catalyst can be washed with a suitable solvent and stored for reuse.
The resulting liquid product mixture can be purified. For laboratory scale, this may involve vacuum distillation to separate the desired 2-tert-Butyl-4-methylphenol from unreacted p-cresol and any high-boiling byproducts.
4. Analysis:
The purity of the product and the relative amounts of byproducts can be determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Visualizations
The following diagrams illustrate key aspects of the synthesis process.
Caption: Reaction pathway for the synthesis of 2-tert-Butyl-4-methylphenol.
Caption: General experimental workflow for the synthesis process.
Technical Support Center: Troubleshooting Low Aqueous Solubility of 2-tert-Butyl-4-methylphenol
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated w...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low aqueous solubility of 2-tert-Butyl-4-methylphenol.
Frequently Asked Questions (FAQs)
Q1: Why is 2-tert-Butyl-4-methylphenol so poorly soluble in water?
A1: The low aqueous solubility of 2-tert-Butyl-4-methylphenol is a direct result of its molecular structure. The molecule possesses a significant nonpolar character due to the presence of a tert-butyl group and a methyl group attached to the phenol (B47542) ring.[1] This lipophilic ("fat-loving") nature makes it energetically unfavorable to interact with polar water molecules, leading to its classification as sparingly soluble or insoluble in water.[1][2][3][4] Its high LogP value of 3.97 further confirms its hydrophobicity.[5]
Q2: What are the primary methods to improve the aqueous solubility of this compound?
A2: Several techniques can be employed to enhance the aqueous solubility of hydrophobic compounds like 2-tert-Butyl-4-methylphenol. The most common and effective methods include:
Use of Co-solvents: Preparing a concentrated stock solution in a water-miscible organic solvent before diluting it into the aqueous medium.[6][7]
pH Adjustment: Increasing the pH of the aqueous solution to deprotonate the phenolic hydroxyl group, forming a more soluble phenolate (B1203915) salt.[6][8]
Cyclodextrin (B1172386) Complexation: Using cyclodextrins to form inclusion complexes that encapsulate the hydrophobic molecule, thereby increasing its apparent solubility in water.[6]
Micellar Solubilization: Employing surfactants (e.g., Tween® 80, Poloxamers) to form micelles that can encapsulate the compound.[6][7][8]
Q3: Can I dissolve 2-tert-Butyl-4-methylphenol directly in my aqueous buffer?
A3: It is highly unlikely that you will be able to dissolve a significant amount of this compound directly in an aqueous buffer due to its very low water solubility.[2][4] Preparing a concentrated stock solution in a suitable organic solvent is the standard and recommended first step.[6][8]
Q4: What is the recommended solvent for preparing a stock solution?
A4: Dimethyl sulfoxide (B87167) (DMSO) is a highly effective and commonly recommended solvent for preparing stock solutions of hydrophobic compounds.[9] Other potential solvents include ethanol (B145695) and methanol.[2][4] It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous, high-purity solvent.
Q5: What is the maximum permissible concentration of DMSO in my experimental setup?
A5: The final concentration of DMSO in your aqueous medium (e.g., cell culture) should be kept as low as possible to avoid solvent-induced artifacts and cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v), though many cell lines can tolerate up to 1%.[9] It is critical to perform a vehicle control experiment (using the same final concentration of DMSO without the compound) to determine the maximum tolerated concentration for your specific assay and cell type.[9]
Physicochemical Data
A summary of key physicochemical properties is essential for understanding the compound's behavior.
Table 1: Physicochemical Properties of 2-tert-Butyl-4-methylphenol
This section offers step-by-step guidance for resolving common issues encountered during experiments.
Issue 1: Compound precipitates when diluting the organic stock solution into aqueous buffer.
This phenomenon, often called "crashing out," is the most common problem encountered.[9] It occurs when the hydrophobic compound, stable in the organic solvent, is rapidly transferred to the aqueous environment where its solubility is much lower.
Potential Causes:
Rapid Solvent Polarity Shift: The abrupt change from a nonpolar organic solvent to a polar aqueous medium forces the compound out of solution.
Concentration Exceeds Solubility Limit: The final concentration of the compound in the aqueous medium is above its solubility threshold.[9]
Low Temperature: The solubility of many hydrophobic compounds decreases at colder temperatures.[9]
Solutions:
Optimize the Dilution Protocol:
Pre-warm the aqueous medium to your experimental temperature (e.g., 37°C) before adding the compound stock.[9]
Add the stock solution dropwise to the aqueous medium while continuously vortexing or stirring. This avoids localized high concentrations that initiate precipitation.[9]
Perform serial dilutions instead of a single large dilution. This gradual decrease in solvent concentration can help maintain solubility.[8]
Reduce the Final Concentration:
The desired concentration may be too high to be achievable under the current conditions.
Perform a dose-response experiment to identify the lowest effective concentration required for your assay.
Increase the Final Co-solvent Concentration:
Slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) can help keep the compound in solution.
Caution: Always verify that the new co-solvent concentration is not toxic to your cells or does not interfere with your assay by running a parallel vehicle control.
Caption: Troubleshooting workflow for compound precipitation upon dilution.
Issue 2: The required experimental concentration cannot be achieved without using high, unacceptable levels of organic co-solvent.
When the target concentration is significantly above the compound's intrinsic aqueous solubility, co-solvents alone may not be sufficient. In these cases, more advanced formulation strategies are required.
Table 2: Comparison of Advanced Solubilization Strategies
Method
Principle of Action
Advantages
Considerations & Potential Downsides
pH Adjustment
Increases charge on the molecule by deprotonating the acidic phenol group, forming a more soluble salt.
Simple, cost-effective, can produce a significant increase in solubility.
Final pH must be compatible with the assay; potential for compound degradation at extreme pH.[8]
Cyclodextrin Complexation
Encapsulates the hydrophobic compound within the cyclodextrin's lipophilic core, shielding it from water.[6]
Biocompatible, can significantly enhance solubility without organic solvents.
Can be expensive; may alter compound bioavailability or interaction with targets.
| Micellar Solubilization (Surfactants) | Surfactants form micelles in water, which have a hydrophobic core that can solubilize the compound.[8] | Highly effective for very hydrophobic compounds. | Surfactants can disrupt cell membranes, interfere with protein assays, and may be cytotoxic.[8] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
This protocol describes the standard procedure for preparing a high-concentration stock solution.
Calculation: Determine the mass of 2-tert-Butyl-4-methylphenol required.
Example: To prepare 1 mL of a 50 mM stock: 1 mL × 50 mM × 164.24 g/mol = 8212 mg/L = 8.212 mg.
Weighing: Carefully weigh the calculated mass of the compound into a sterile, appropriate-sized vial (e.g., a 2 mL amber glass vial).
Solubilization: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
Dissolution: Cap the vial tightly and vortex for 2-3 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[11]
Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any undissolved particulates.
Storage: Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles. Store tightly sealed at -20°C or -80°C in a dark, dry place.
Caption: Workflow for preparing a compound stock solution in DMSO.
This experiment determines if a cyclodextrin can enhance solubility and to what extent. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common starting point.
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of HP-β-CD in your experimental buffer at various concentrations (e.g., 0, 10, 20, 50, 100 mM).[6]
Add Excess Compound: Add an excess amount of solid 2-tert-Butyl-4-methylphenol to a small vial containing a fixed volume of each cyclodextrin solution. Ensure undissolved solid is clearly visible.
Equilibrate: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.[6]
Separate Undissolved Compound: Centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet all undissolved solid.[6]
Analyze Supernatant: Carefully collect the clear supernatant from each vial. Dilute the supernatant in a suitable organic solvent (e.g., methanol) and determine the concentration of the dissolved compound using an appropriate analytical method, such as UV-Vis spectrophotometry or HPLC.
Plot Data: Plot the concentration of dissolved 2-tert-Butyl-4-methylphenol (y-axis) against the concentration of HP-β-CD (x-axis). A linear increase in solubility with increasing cyclodextrin concentration indicates the formation of a soluble inclusion complex.
Caption: Experimental workflow for a phase solubility study using cyclodextrins.
Preventing the degradation of 2-tert-Butyl-4-methylphenol during storage and experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 2-tert-Butyl-4-methylphenol during storage and experiments. Frequently Aske...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 2-tert-Butyl-4-methylphenol during storage and experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store 2-tert-Butyl-4-methylphenol?
A1: 2-tert-Butyl-4-methylphenol should be stored in a cool, dry, and well-ventilated area away from incompatible substances.[1] Keep the container tightly closed and protected from light. For long-term storage, refrigeration at 2-8°C is recommended. It is stable at room temperature in a closed container under normal storage and handling conditions.[2]
Q2: What are the main causes of 2-tert-Butyl-4-methylphenol degradation?
A2: The primary cause of degradation is oxidation, which can be initiated by exposure to air (oxygen), light, high temperatures, and certain metal ions. This process involves the formation of a phenoxy radical, which can then lead to the formation of various degradation products, including quinone methides.
Q3: I've noticed a yellow discoloration in my 2-tert-Butyl-4-methylphenol solution. What could be the cause?
A3: A yellow discoloration is a common indicator of oxidation. This can be caused by prolonged exposure to air, light, or heat. The formation of certain degradation products, such as stilbenequinone, can impart a yellow color. To prevent this, prepare solutions fresh and store them protected from light and air.
Q4: Can I use 2-tert-Butyl-4-methylphenol in aqueous solutions?
A4: 2-tert-Butyl-4-methylphenol is sparingly soluble in water. For aqueous applications, it is often necessary to first dissolve it in a water-miscible organic solvent, such as ethanol (B145695) or methanol (B129727), before adding it to the aqueous medium. Be aware that the stability of 2-tert-Butyl-4-methylphenol can be pH-dependent in aqueous solutions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving 2-tert-Butyl-4-methylphenol.
Issue
Possible Cause
Recommended Solution
Inconsistent antioxidant activity in assays.
Degradation of 2-tert-Butyl-4-methylphenol stock solution.
Prepare fresh stock solutions for each experiment. Store stock solutions at -20°C in the dark, blanketed with an inert gas like nitrogen or argon.
Pipetting inaccuracies.
Use calibrated pipettes and ensure proper mixing of solutions.
Reaction time variability.
Standardize the incubation time for the antioxidant assay across all experiments.
Precipitation of the compound in the experimental medium.
Low solubility in the solvent system.
Ensure the final concentration of the organic solvent used to dissolve 2-tert-Butyl-4-methylphenol is compatible with the experimental medium. Consider using a co-solvent system.
Temperature fluctuations affecting solubility.
Perform experiments at a constant and controlled temperature.
Unexpected color change in the reaction mixture.
Oxidation of 2-tert-Butyl-4-methylphenol.
Deoxygenate solvents and the reaction mixture by sparging with nitrogen or argon. Work under subdued light conditions.
Reaction with other components in the mixture.
Run appropriate controls to identify the source of the color change. This may include a blank without the compound and a control with the compound in the solvent alone.
Loss of compound during sample preparation or extraction.
Volatility of the compound.
Avoid high temperatures during solvent evaporation steps. Use a gentle stream of nitrogen for drying if necessary.
The stability of 2-tert-Butyl-4-methylphenol is significantly influenced by the pH of the medium. The following table summarizes the degradation of a closely related compound, Butylated Hydroxytoluene (BHT), under different pH conditions, as determined by High-Performance Liquid Chromatography (HPLC).
Protocol for Stability Testing of 2-tert-Butyl-4-methylphenol using a Stability-Indicating HPLC Method
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of 2-tert-Butyl-4-methylphenol.
1. Preparation of Stock Solution:
Accurately weigh and dissolve 2-tert-Butyl-4-methylphenol in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
2. Forced Degradation Studies:
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before HPLC analysis.
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before HPLC analysis.
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.
Thermal Degradation: Keep the solid compound in a hot air oven at a specified temperature (e.g., 80°C) for a specified time. Dissolve in the mobile phase before analysis.
Photodegradation: Expose the stock solution in a quartz tube to UV light (e.g., 254 nm) in a photostability chamber for a specified duration.
3. HPLC Analysis:
HPLC System: A standard HPLC system with a UV detector.
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. The exact ratio should be optimized for good separation of the parent peak and degradation products.
Challenges in the purification of 2-tert-Butyl-4-methylphenol and potential solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-tert-Butyl-4-methylphenol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude 2-tert-Butyl-4-methylphenol?
A1: Crude 2-tert-Butyl-4-methylphenol, typically synthesized via Friedel-Crafts alkylation of p-cresol (B1678582) with isobutylene, may contain several impurities. These include:
Isomeric Byproducts: 3-tert-Butyl-4-methylphenol and other positional isomers.
Unreacted Starting Materials: Residual p-cresol.
Over-alkylation Products: Di- and tri-tert-butylated phenols, such as 2,6-di-tert-butyl-4-methylphenol.
Colored Impurities: Oxidation or degradation byproducts that can impart a yellow or brownish color to the final product.
Q2: My purified 2-tert-Butyl-4-methylphenol is discolored (yellow/brown). How can I remove the color?
A2: Discoloration is often due to trace amounts of oxidized phenolic impurities. A common and effective method for color removal is treatment with activated carbon. This involves dissolving the impure product in a suitable solvent, adding a small amount of activated carbon, heating the mixture, and then filtering the carbon particles. The activated carbon adsorbs the colored impurities.[1][2][3][4][5] For a detailed protocol, refer to the "Experimental Protocols" section.
Q3: I am experiencing low recovery after recrystallization. What are the possible causes and solutions?
A3: Low recovery during recrystallization can be due to several factors:
Using too much solvent: This will keep more of your product dissolved in the mother liquor even after cooling. To resolve this, you can try to partially evaporate the solvent to concentrate the solution before cooling.
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation.
Product loss during filtration: Ensure you are using the correct filter paper and technique to avoid passing fine crystals through the filter. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize dissolution.
Q4: How can I effectively separate 2-tert-Butyl-4-methylphenol from its isomers?
A4: The separation of isomers can be challenging due to their similar physical properties.
Fractional Distillation: This is a suitable method if there is a sufficient difference in the boiling points of the isomers. Careful control of the temperature and using a fractionating column with a high number of theoretical plates can improve separation.[6][7][8][9][10][11]
Column Chromatography: Flash column chromatography using a silica (B1680970) gel stationary phase and a non-polar eluent system (e.g., hexane (B92381)/ethyl acetate) can provide good separation of isomers based on their polarity differences.[1][12][13][14][15][16]
Recrystallization: While less effective for isomers with very similar solubility profiles, multiple recrystallizations may be necessary to achieve high purity.
Troubleshooting Guides
Recrystallization
Problem
Possible Cause
Solution
Oiling out instead of crystallization
The boiling point of the solvent is higher than the melting point of the compound (50-52°C). The compound is coming out of the solution as a liquid instead of a solid.
Use a lower-boiling point solvent or a solvent mixture. Ensure the solution is not supersaturated when cooling begins. Try scratching the inside of the flask with a glass rod to induce crystallization.
No crystals form upon cooling
Too much solvent was used. The solution is not saturated enough.
Concentrate the solution by evaporating some of the solvent and then allow it to cool again. Try adding a seed crystal of pure 2-tert-Butyl-4-methylphenol to induce crystallization.
Crystals are colored
Colored impurities are co-crystallizing with the product.
Treat the solution with activated carbon before recrystallization to adsorb the colored impurities.[1][2][3][4][5]
Low yield
See FAQ Q3.
Optimize solvent volume, cooling rate, and filtration technique.
Fractional Distillation
Problem
Possible Cause
Solution
Poor separation of isomers
Insufficient number of theoretical plates in the column. Distillation rate is too fast.
Use a longer fractionating column or one with a more efficient packing material. Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases.
Product solidifying in the condenser
The condenser temperature is below the melting point of the product (50-52°C).
Use a condenser with a wider bore or wrap it with heating tape to maintain the temperature just above the melting point of the product.
Bumping or uneven boiling
Lack of boiling chips or a stir bar.
Add a few boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling.
Product degradation
The distillation temperature is too high, causing decomposition.
Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the compound.[8][9]
Column Chromatography
Problem
Possible Cause
Solution
Poor separation of compounds
Incorrect solvent system (eluent). Column was not packed properly.
Perform thin-layer chromatography (TLC) first to determine the optimal solvent system that gives good separation. Ensure the column is packed uniformly without any cracks or channels.
Compound is stuck on the column
The eluent is not polar enough to move the compound down the column.
Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate (B1210297) mixture, increase the percentage of ethyl acetate.
Tailing of peaks
The compound is interacting too strongly with the stationary phase. The column is overloaded.
Add a small amount of a more polar solvent (e.g., a few drops of acetic acid for acidic compounds) to the eluent to reduce tailing. Ensure the amount of crude material loaded onto the column is appropriate for the column size.
Cracking of the silica gel bed
The column has run dry.
Never let the solvent level drop below the top of the silica gel. Keep the column wet with the eluent at all times.
Quantitative Data Summary
Purification Method
Typical Purity Achieved
Expected Yield
Key Parameters
Recrystallization (Hexane)
>98%
70-90%
Solvent volume, cooling rate
Recrystallization (Ethanol/Water)
>99%
60-85%
Solvent ratio, cooling rate
Fractional Distillation (Vacuum)
95-98% (isomer separation)
80-95%
Pressure, temperature gradient, reflux ratio
Flash Column Chromatography
>99.5%
75-90%
Stationary phase, mobile phase composition
Experimental Protocols
Recrystallization from Hexane
Dissolution: In a fume hood, dissolve the crude 2-tert-Butyl-4-methylphenol in a minimal amount of hot hexane (near its boiling point of ~69°C) in an Erlenmeyer flask. Start with approximately 5-10 mL of hexane per gram of crude product.
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
Cooling: Allow the filtrate to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation.
Crystallization: Once the solution has reached room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining impurities.
Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.
Fractional Distillation (Vacuum)
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum source. Use a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.
Charging the Flask: Place the crude 2-tert-Butyl-4-methylphenol and a magnetic stir bar or boiling chips into the distillation flask.
Applying Vacuum: Gradually apply vacuum to the system. A pressure of 10-20 mmHg is a good starting point.
Heating: Begin heating the distillation flask gently with a heating mantle.
Fraction Collection: Monitor the temperature at the head of the distillation column. Collect the fraction that distills over at the expected boiling point of 2-tert-Butyl-4-methylphenol at the applied pressure. Isomeric impurities may distill at slightly different temperatures.
Cooling and Collection: Once the desired fraction is collected, remove the heat source and allow the apparatus to cool before releasing the vacuum.
Flash Column Chromatography
Column Packing: Pack a glass column with silica gel as the stationary phase using a slurry method with a non-polar solvent like hexane.
Sample Loading: Dissolve the crude 2-tert-Butyl-4-methylphenol in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent) and load it onto the top of the silica gel bed.
Elution: Begin eluting the column with a non-polar mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 98:2 v/v). The polarity can be gradually increased if necessary to elute the desired compound.
Fraction Collection: Collect fractions in test tubes and monitor the separation using thin-layer chromatography (TLC).
Combining and Evaporation: Combine the fractions containing the pure 2-tert-Butyl-4-methylphenol and remove the solvent using a rotary evaporator to obtain the purified product.
Decolorization with Activated Carbon
Dissolution: Dissolve the colored 2-tert-Butyl-4-methylphenol in a suitable solvent (e.g., ethanol (B145695) or hexane) at room temperature or with gentle heating.[1]
Addition of Activated Carbon: Add a small amount of activated carbon (approximately 1-5% by weight of the solute) to the solution.
Heating and Stirring: Heat the mixture to near the boiling point of the solvent and stir for 15-30 minutes.
Hot Filtration: Perform a hot filtration through a pad of celite or a fluted filter paper to remove the activated carbon.
Purification: The resulting decolorized solution can then be further purified by recrystallization or the solvent can be removed to yield the purified product.
Visualizations
Caption: Recrystallization workflow for 2-tert-Butyl-4-methylphenol.
Resolving analytical issues like poor peak shape for 2-tert-Butyl-4-methylphenol in chromatography
This technical support center provides troubleshooting guidance for common analytical issues, such as poor peak shape, encountered during the chromatographic analysis of 2-tert-Butyl-4-methylphenol. The information is ta...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance for common analytical issues, such as poor peak shape, encountered during the chromatographic analysis of 2-tert-Butyl-4-methylphenol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the typical causes of poor peak shape for 2-tert-Butyl-4-methylphenol in chromatography?
A1: Poor peak shape, including peak tailing or fronting, for 2-tert-Butyl-4-methylphenol can stem from several factors. In High-Performance Liquid Chromatography (HPLC), a primary cause is the interaction of the phenolic hydroxyl group with active sites on the column, such as residual silanols on silica-based stationary phases.[1] The pH of the mobile phase can also play a crucial role, as it influences the ionization of both the analyte and the silanol (B1196071) groups.[1] In Gas Chromatography (GC), poor peak shape can be due to issues with the injector, column, or detector, including leaks, improper column installation, or contamination.[2]
Q2: How can I improve the peak shape of 2-tert-Butyl-4-methylphenol in HPLC?
A2: To improve peak shape in HPLC, consider the following:
Mobile Phase pH Adjustment: For phenolic compounds, using a mobile phase with a pH well below the pKa of the analyte (typically around pH 2.5-3.5) can suppress ionization and reduce tailing.[3]
Column Selection: Employing a high-purity, end-capped C18 column or a column with a different stationary phase, such as a phenyl column, can minimize interactions with residual silanols.
Mobile Phase Additives: The addition of a small percentage of an acid, like formic acid or trifluoroacetic acid (TFA), to the mobile phase can help to protonate free silanols and improve peak symmetry.
Sample Concentration: Overloading the column can lead to peak fronting. Ensure that the sample concentration is within the linear range of the column.[1]
Q3: What are the key considerations for analyzing 2-tert-Butyl-4-methylphenol by GC?
A3: For GC analysis, volatility and potential interactions with the system are key. Derivatization of the polar hydroxyl group to a less polar silyl (B83357) ether can improve peak shape and thermal stability.[4][5] It is also crucial to use a deactivated inlet liner and a column with a suitable stationary phase, such as a 5% phenyl-methylpolysiloxane, to minimize analyte adsorption.[6] Regular maintenance of the injector, including replacing the septum and liner, is essential to prevent peak tailing and other issues.[2]
Troubleshooting Guides
HPLC: Poor Peak Shape for 2-tert-Butyl-4-methylphenol
If you are observing peak tailing or fronting in your HPLC analysis of 2-tert-Butyl-4-methylphenol, follow this troubleshooting workflow:
Troubleshooting workflow for HPLC peak shape issues.
GC: Poor Peak Shape for 2-tert-Butyl-4-methylphenol
For issues with peak shape in the GC analysis of 2-tert-Butyl-4-methylphenol, this guide can help pinpoint the cause:
Identification and minimization of byproducts in 2-tert-Butyl-4-methylphenol synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-tert-Butyl-4-methylphenol....
Author: BenchChem Technical Support Team. Date: December 2025
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-tert-Butyl-4-methylphenol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-tert-Butyl-4-methylphenol?
The predominant method for synthesizing 2-tert-Butyl-4-methylphenol is the Friedel-Crafts alkylation of p-cresol (B1678582). This reaction typically employs an alkylating agent such as isobutylene (B52900) or tert-butanol (B103910) and is catalyzed by a Brønsted or Lewis acid.[1][2][3]
Q2: What are the primary byproducts I should expect in this synthesis?
The main byproducts encountered during the synthesis of 2-tert-Butyl-4-methylphenol are:
2,6-di-tert-butyl-p-cresol (DTBC): This is a result of over-alkylation of the p-cresol starting material.[4][5]
p-Cresyl-tert-butyl ether: This byproduct is formed through O-alkylation of the hydroxyl group of p-cresol, as opposed to the desired C-alkylation on the aromatic ring.[1][6]
Unreacted p-cresol: Incomplete conversion will result in the presence of the starting material in the final product mixture.
Q3: How can I identify these byproducts in my reaction mixture?
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most effective analytical techniques for separating, identifying, and quantifying the desired product and its byproducts.[7][8] Individual components can be identified by their retention times and mass spectra. For structural confirmation, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can also be utilized.[9][10]
Troubleshooting Guide
Q4: My GC analysis shows a significant peak that I suspect is a byproduct. How can I confirm its identity?
To identify an unknown peak, you can compare its mass spectrum with known spectra of potential byproducts. The following table summarizes the key characteristics of the common byproducts:
O-alkylation Byproduct. Isomeric with the desired product but will have a different retention time on a GC column.[1]
Q5: My product yield is low, and I have a large amount of unreacted p-cresol. What are the likely causes and solutions?
A low conversion of p-cresol is often due to one of the following:
Insufficient Catalyst Activity: The acid catalyst may be deactivated or used in an insufficient amount. Ensure the catalyst is fresh and used at the recommended loading.
Low Reaction Temperature: The reaction kinetics may be too slow at lower temperatures. A modest increase in temperature can improve the reaction rate, but excessive heat may promote byproduct formation.[1]
Short Reaction Time: The reaction may not have reached completion. Monitor the reaction progress over time using GC to determine the optimal reaction duration.[9]
Q6: How can I minimize the formation of 2,6-di-tert-butyl-p-cresol (DTBC)?
The formation of the di-alkylated byproduct is favored by:
High Molar Ratio of Alkylating Agent: An excess of isobutylene or tert-butanol will drive the reaction towards di-substitution. To favor mono-alkylation, a molar ratio of p-cresol to the alkylating agent of 1:1 or slightly higher is recommended.[2]
Elevated Reaction Temperatures: Higher temperatures can provide the activation energy needed for the second alkylation step. Running the reaction at the lowest effective temperature can improve selectivity for the mono-substituted product.[1]
Q7: I am observing a significant amount of the ether byproduct. How can I promote C-alkylation over O-alkylation?
The selectivity between C-alkylation and O-alkylation is influenced by the catalyst and reaction conditions:
Catalyst Choice: The nature of the acid catalyst plays a crucial role. Some catalysts may favor the formation of the ether. Experimenting with different Brønsted or Lewis acids can help optimize for C-alkylation.
Reaction Temperature: The O-alkylated product can sometimes be an intermediate that rearranges to the C-alkylated product at higher temperatures. A controlled increase in temperature might reduce the amount of the ether byproduct.[1]
Experimental Protocols
Protocol: GC-MS Analysis of Reaction Mixture
This protocol provides a general procedure for the analysis of a 2-tert-Butyl-4-methylphenol synthesis reaction mixture.
Sample Preparation:
Quench a small aliquot of the reaction mixture.
Dilute the sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.
If necessary, filter the sample to remove any particulate matter.
Gas Chromatograph: Equipped with a flame ionization detector (FID) or coupled to a mass spectrometer.
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (30 m x 0.25 mm internal diameter, 0.25 µm film thickness), is suitable.
Carrier Gas: Helium at a constant flow of 1 mL/min.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: Scan from m/z 40 to 400.
Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Data Analysis:
Identify the peaks corresponding to p-cresol, 2-tert-Butyl-4-methylphenol, 2,6-di-tert-butyl-p-cresol, and p-cresyl-tert-butyl ether based on their retention times and mass spectra.
Quantify the relative amounts of each component by integrating the peak areas.
Visualizations
Caption: Reaction pathway for the synthesis of 2-tert-Butyl-4-methylphenol and its major byproducts.
Caption: Experimental workflow for the GC-MS analysis of the reaction mixture.
Technical Support Center: Scaling Up the Production of 2-tert-Butyl-4-methylphenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-tert-Butyl...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-tert-Butyl-4-methylphenol.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis method for 2-tert-Butyl-4-methylphenol?
A1: The most prevalent industrial method is the Friedel-Crafts alkylation of p-cresol (B1678582) with an alkylating agent like isobutylene (B52900) or tert-butanol (B103910).[1][2] This electrophilic aromatic substitution reaction is typically catalyzed by an acid.
Q2: What types of catalysts are effective for this alkylation reaction?
A2: A variety of acid catalysts can be employed. These include homogeneous catalysts such as sulfuric acid and phosphoric acid, and heterogeneous catalysts like acidic clays, zeolites (e.g., HAlMCM-41), cation-exchange resins (e.g., Amberlyst-15), sulfated zirconia, and supported heteropoly acids.[3][4][5][6][7] The choice of catalyst can significantly influence selectivity and the ease of purification.[7]
Q3: What are the primary byproducts to expect during the synthesis?
A3: The main byproducts are isomers and poly-alkylated products. A common isomer is 2,6-di-tert-butyl-4-methylphenol (also known as Butylated Hydroxytoluene or BHT).[8][9] Poly-alkylation can also occur, especially if the reaction conditions are not carefully controlled.[1] Additionally, O-alkylation can lead to the formation of tert-butyl-p-tolyl ether, though this is typically a minor byproduct at higher temperatures.[3][8]
Q4: How is high-purity 2-tert-Butyl-4-methylphenol typically isolated and purified on a larger scale?
A4: Fractional vacuum distillation is a common method for separating the desired product from unreacted starting materials and byproducts.[7] For achieving very high purity, melt crystallization is another effective technique.[10][11]
Q5: What are the key safety considerations when scaling up this synthesis?
A5: The alkylation reaction is exothermic, so careful temperature control is crucial to prevent runaway reactions, especially during scale-up.[8] When using strong acids like sulfuric acid, appropriate personal protective equipment and handling procedures are essential. If isobutylene is used, it is a flammable gas that requires specialized handling in a pressurized system.[7]
Troubleshooting Guides
Issue 1: Low Conversion of p-Cresol
Potential Cause
Suggested Solution
Insufficient Catalyst Activity or Amount
Increase catalyst loading or consider a more active catalyst. Ensure the catalyst has not been deactivated by moisture or other impurities.[7] For solid catalysts, deactivation can occur due to coke deposition; regeneration may be required.[5]
Reaction Temperature is Too Low
Gradually increase the reaction temperature while carefully monitoring for byproduct formation. The optimal temperature can vary significantly depending on the catalyst used.
Reaction Time is Too Short
Extend the reaction time. Monitor the reaction progress using techniques like Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) to determine the optimal duration.
Poor Mixing in the Reactor
Ensure adequate agitation, which is critical in larger reactors to maintain homogeneity and prevent localized "hot spots." The type of stirrer should be appropriate for the viscosity of the reaction mixture.[8]
Loss of Volatile Reactants
If using isobutylene, a pressurized reactor is necessary to prevent its loss from the reaction system, especially at elevated temperatures.[7]
Issue 2: Poor Selectivity for 2-tert-Butyl-4-methylphenol (High Isomer or Poly-alkylation Formation)
Potential Cause
Suggested Solution
Incorrect Molar Ratio of Reactants
Use a molar excess of p-cresol relative to the alkylating agent to minimize poly-alkylation.[7]
Localized High Concentrations of Alkylating Agent
Add the alkylating agent (e.g., tert-butanol or isobutylene) slowly and with sub-surface addition to ensure rapid and efficient mixing.[7]
Reaction Temperature is Too High
Higher temperatures can sometimes favor the formation of thermodynamically stable isomers. Experiment with lowering the reaction temperature to favor the desired kinetic product.
Inappropriate Catalyst Choice
The choice of catalyst can significantly impact selectivity. Sterically hindered catalysts may improve selectivity for the mono-alkylated product. Screening different catalysts is recommended.
Alkylated Product is More Reactive
Consider stopping the reaction at a lower conversion of p-cresol to minimize the formation of poly-alkylated byproducts.
Issue 3: Catalyst Deactivation
Potential Cause
Suggested Solution
Coke Deposition on Solid Catalysts
For catalysts like zeolites or supported heteropoly acids, deactivation can occur due to the deposition of carbonaceous materials ("coke") on the active sites.[5] Regeneration, often by calcination at high temperatures, may be necessary to restore catalyst activity.
Poisoning of Catalyst Active Sites
Impurities in the reactants or solvent can poison the catalyst. Ensure high-purity starting materials are used.
Leaching of Active Components
For supported catalysts, the active component may leach into the reaction mixture. Consider using a more robust catalyst support or optimizing reaction conditions to minimize leaching.
Mechanical Degradation of Catalyst
In stirred tank reactors, solid catalysts can undergo mechanical attrition. Using a fixed-bed reactor can mitigate this issue.
Quantitative Data Summary
The following table summarizes reaction conditions and outcomes for the synthesis of 2-tert-Butyl-4-methylphenol using various catalytic systems.
Note: Direct comparison of selectivity can be challenging as some studies report product rates or yields instead of selectivity.
Experimental Protocols
Lab-Scale Synthesis using a Solid Acid Catalyst (e.g., Sulfided Silica)
Materials:
p-Cresol
tert-Butanol
Sulfided silica catalyst
Solvent (e.g., cyclohexane)
Standard laboratory glassware (three-necked round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle)
Procedure:
Reactor Setup: In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.
Reagent Charging: Charge the flask with p-cresol and the sulfided silica catalyst (e.g., ~11.75% by mass of p-cresol).[4] Add a solvent like cyclohexane (B81311) to facilitate stirring.
Reaction Initiation: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 80°C).[4]
Reagent Addition: Slowly add tert-butanol (e.g., in a 1:1 molar ratio with p-cresol) to the reaction mixture via the dropping funnel over a period of several hours (e.g., 3 hours).[4]
Reaction Monitoring: Monitor the progress of the reaction by taking periodic samples and analyzing them by GC or TLC.
Reaction Completion: After the addition of tert-butanol is complete, continue stirring at the reaction temperature for an additional period (e.g., 1 hour) to ensure maximum conversion.[4]
Work-up: Cool the reaction mixture to room temperature. Separate the solid catalyst by filtration. The catalyst can be washed with a solvent and dried for potential reuse.
Purification: The filtrate, containing the product, unreacted starting materials, and byproducts, can be concentrated under reduced pressure. The crude product can then be purified by fractional vacuum distillation.
Visualizations
General Synthesis Workflow
Caption: General workflow for the synthesis and purification of 2-tert-Butyl-4-methylphenol.
Troubleshooting Logic for Low Conversion
Caption: Decision tree for troubleshooting low conversion in the alkylation reaction.
Technical Support Center: Enhancing Thermal Stability of 2-tert-Butyl-4-methylphenol Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the thermal stability of fo...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the thermal stability of formulations containing 2-tert-Butyl-4-methylphenol, also known as Butylated Hydroxytoluene (BHT).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving the thermal stressing of BHT-containing formulations.
Issue 1: Discoloration (Yellowing/Pinking) of the Formulation Upon Heating
Question: Why is my BHT-containing formulation turning yellow or pink after being heated?
Answer: The discoloration of formulations containing BHT upon exposure to heat is primarily due to the formation of colored degradation products. The main culprits are stilbenequinone and BHT-quinone methide, which are formed through the oxidative degradation of BHT. This process is often accelerated by high temperatures, the presence of oxygen, and exposure to UV light. The formation of these chromophoric (color-producing) molecules can occur even at temperatures below the melting point of BHT.
Question: How can I prevent or minimize this discoloration?
Answer: To mitigate discoloration, consider the following strategies:
Inert Atmosphere: Processing and storing the formulation under an inert atmosphere, such as nitrogen, can significantly reduce oxidation and subsequent discoloration.
Co-Antioxidants: The addition of a synergistic antioxidant, such as Butylated Hydroxyanisole (BHA), can help to stabilize BHT. BHA can regenerate BHT from its radical form, thus preventing the formation of colored degradation products.
Chelating Agents: Trace metal ions can catalyze the oxidation of BHT. Incorporating a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve color stability.
Light Protection: Storing the formulation in light-resistant packaging can prevent photo-oxidation, which can contribute to discoloration.
Temperature Control: Whenever possible, avoid excessive heating during processing and storage.
Issue 2: Loss of Antioxidant Efficacy at Elevated Temperatures
Question: I'm observing a decrease in the antioxidant activity of my formulation after heat treatment. What is causing this?
Answer: The loss of BHT's antioxidant efficacy at elevated temperatures is due to its thermal degradation and volatilization. BHT has a relatively low melting point (around 70°C) and can be lost from formulations through sublimation, especially during processes like drying of granules.[1] Furthermore, at higher temperatures, BHT undergoes oxidative degradation, leading to the formation of less effective or inactive byproducts.
Question: What strategies can I employ to maintain the antioxidant performance of BHT at high temperatures?
Answer: To preserve the antioxidant capacity of your formulation:
Encapsulation: Encapsulating BHT in a protective matrix, such as beeswax, can enhance its thermal stability and control its release.
Use of Synergistic Antioxidants: Combining BHT with other, more thermally stable antioxidants like Tert-butylhydroquinone (TBHQ) or Propyl Gallate (PG) can provide a more robust antioxidant system.[2]
Formulation Matrix Optimization: The choice of excipients in your formulation can impact the thermal stability of BHT. For instance, incorporating it into a lipid-based matrix can sometimes offer protection.
Processing Modifications: If feasible, consider adding BHT at a later stage of the manufacturing process when the temperature is lower.[1]
Issue 3: Precipitation of BHT in Liquid Formulations Upon Cooling
Question: After heating and then cooling my liquid formulation, I'm noticing solid particles forming. Could this be BHT?
Answer: Yes, it is possible for BHT to precipitate out of a solution upon cooling. BHT is a lipophilic (fat-soluble) compound with limited solubility in aqueous or highly polar solvents. Heating may temporarily increase its solubility, but as the formulation cools, it can recrystallize if its concentration exceeds its solubility limit at that lower temperature.
Question: How can I prevent BHT from precipitating out of my liquid formulation?
Answer: To address BHT precipitation:
Solubility Enhancement: The use of a co-solvent system or a solubilizing agent can help to keep BHT in solution at lower temperatures.
Concentration Optimization: Ensure that the concentration of BHT used is within its solubility range in the formulation base at the intended storage temperature.
Formulation Redesign: Consider if a different physical form of the formulation, such as an emulsion or a suspension, might be more suitable for incorporating BHT.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of BHT under thermal stress?
A1: Under thermal stress, particularly in the presence of oxygen, BHT primarily degrades through a free-radical mediated pathway. The initial step is the abstraction of the hydrogen atom from the phenolic hydroxyl group, forming a phenoxy radical. This radical is stabilized by resonance but can undergo further reactions to form various degradation products, including 2,6-di-tert-butyl-4-hydroperoxyl-4-methyl-2,5-cyclohexadienone (BHT-OOH), which is a key intermediate. Further degradation can lead to the formation of compounds like 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) and isobutene.[3][4]
Q2: How does the presence of oxygen affect the thermal stability of BHT?
A2: The presence of oxygen significantly accelerates the thermal degradation of BHT.[3][5] In an inert atmosphere, BHT is relatively stable even at elevated temperatures. However, in the presence of oxygen, it readily undergoes auto-oxidation, leading to a cascade of degradation reactions and a more rapid loss of its antioxidant properties.
Q3: Can I use BHT in formulations that will be exposed to UV light?
A3: Caution should be exercised when using BHT in formulations that will be exposed to UV light. UV radiation can promote the photo-oxidation of BHT, leading to its degradation and the formation of colored byproducts. If UV exposure is unavoidable, the use of UV-protective packaging is highly recommended.
Q4: Are there any regulatory limits on the use of BHT in pharmaceutical or cosmetic products?
A4: Yes, regulatory bodies in various regions have established limits for the concentration of BHT in different types of products. For example, the European Union restricts the concentration of BHT in certain cosmetic products.[6] It is crucial to consult the specific regulations applicable to your product and region to ensure compliance.
Quantitative Data on BHT Thermal Stability
The following tables summarize key quantitative data related to the thermal stability of 2-tert-Butyl-4-methylphenol.
Table 1: Thermal Decomposition Characteristics of BHT and its Primary Oxidative Product (BHT-OOH)
Protocol 1: Thermogravimetric Analysis (TGA) for Assessing Thermal Stability
Objective: To determine the thermal stability and decomposition profile of a formulation containing BHT.
Apparatus:
Thermogravimetric Analyzer (TGA)
Analytical balance
Sample pans (e.g., aluminum or platinum)
Inert gas supply (e.g., Nitrogen)
Procedure:
Sample Preparation: Accurately weigh 5-10 mg of the formulation into a tared TGA sample pan.
Instrument Setup:
Place the sample pan in the TGA furnace.
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
Thermal Program:
Equilibrate the sample at a starting temperature (e.g., 30°C).
Heat the sample from the starting temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
Data Collection: Continuously record the sample weight as a function of temperature.
Data Analysis:
Plot the percentage weight loss versus temperature.
Determine the onset temperature of decomposition (the temperature at which significant weight loss begins).
The derivative of the weight loss curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.
Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Transition Analysis
Objective: To identify thermal transitions such as melting and decomposition of BHT in a formulation.
Apparatus:
Differential Scanning Calorimeter (DSC)
Hermetic aluminum pans and lids
Crimping press
Inert gas supply (e.g., Nitrogen)
Procedure:
Sample Preparation: Accurately weigh 2-5 mg of the formulation into a hermetic aluminum pan. Seal the pan using a crimping press.
Reference Pan: Prepare an empty, sealed hermetic aluminum pan to be used as a reference.
Instrument Setup:
Place the sample and reference pans in the DSC cell.
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
Thermal Program:
Equilibrate the sample at a starting temperature (e.g., 25°C).
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the expected transitions (e.g., 300°C).
Data Collection: Record the heat flow to the sample relative to the reference as a function of temperature.
Data Analysis:
Plot the heat flow versus temperature.
Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).
Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each transition.
Protocol 3: Accelerated Stability Study using HPLC-UV
Objective: To quantify the degradation of BHT in a formulation under accelerated temperature conditions.
Apparatus:
High-Performance Liquid Chromatography (HPLC) system with a UV detector
C18 analytical column
Stability chambers or ovens
Volumetric flasks and pipettes
Appropriate solvents for extraction and mobile phase
Procedure:
Sample Storage:
Prepare multiple aliquots of the formulation in its final packaging.
Place the samples in stability chambers at various accelerated conditions (e.g., 40°C/75% RH, 50°C/75% RH).
Store a control set of samples at the intended long-term storage condition (e.g., 25°C/60% RH).
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 2, 3, and 6 months).
Sample Preparation for Analysis:
Accurately weigh a portion of the formulation.
Extract the BHT using a suitable solvent (e.g., methanol (B129727) or acetonitrile). Ensure complete extraction through methods like sonication or vortexing.
Dilute the extract to a known volume and filter through a 0.45 µm syringe filter.
HPLC Analysis:
Mobile Phase: A typical mobile phase is a mixture of acetonitrile (B52724) and water.
Comparative analysis of 2-tert-Butyl-4-methylphenol and BHT antioxidant activity
A Comparative Analysis of the Antioxidant Activity of 2,4-Di-tert-butylphenol (B135424) and BHT Introduction This guide provides a comparative analysis of the antioxidant activities of two structurally related hindered p...
This guide provides a comparative analysis of the antioxidant activities of two structurally related hindered phenolic compounds: 2,4-di-tert-butylphenol (2,4-DTBP) and Butylated Hydroxytoluene (BHT). While the initial topic specified 2-tert-Butyl-4-methylphenol, the available scientific literature offers a more robust body of comparative data for 2,4-DTBP against the widely used synthetic antioxidant, BHT. Both 2,4-DTBP and BHT are recognized for their ability to inhibit oxidation by scavenging free radicals and are utilized in various industries, from food preservation to pharmaceuticals and cosmetics.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a concise overview of their mechanisms of action, comparative efficacy supported by experimental data, and detailed experimental protocols for assessing their antioxidant potential.
Mechanism of Antioxidant Action
The primary antioxidant mechanism for both 2,4-DTBP and BHT is free radical scavenging, which effectively terminates the chain reactions of oxidation.[4][[“]] This process is predominantly governed by the Hydrogen Atom Transfer (HAT) mechanism.
Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), neutralizing the radical and forming a stable, non-reactive molecule (RH). The resulting phenoxyl radical (ArO•) is stabilized by the delocalization of the unpaired electron across the aromatic ring. The presence of bulky tert-butyl groups at the ortho and para positions provides steric hindrance, which further enhances the stability of the phenoxyl radical and prevents it from initiating new oxidation chains.[1][4]
BHT, with its two tert-butyl groups, is noted to have a structure that effectively protects the aromatic hydroxyl group, allowing it to form a stable phenoxyl radical and donate a hydrogen atom to quench free radicals, thereby halting lipid peroxidation.[2] Similarly, the antioxidant activity of 2,4-DTBP is attributed to its ability to donate a hydrogen atom to neutralize free radicals.[4]
Comparative Antioxidant Activity: Experimental Data
The antioxidant efficacy of phenolic compounds is commonly quantified using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are often expressed as the IC50 value, which represents the concentration of the antioxidant required to inhibit 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.
While direct side-by-side comparative studies under identical conditions are not always available, data from various sources can be compiled to provide a comparative overview.
*Note: The IC50 value for BHT in the DPPH assay was reported in µM/mL in the source material, which is an unconventional unit. For a general comparison, it's important to consider that lower values still indicate higher potency. One study suggested that the antioxidant activity of BHT was approximately twice as great as that of 2,4-DTBP.[2]
Experimental Protocols
Detailed methodologies for the DPPH and ABTS assays are provided below for researchers who wish to conduct their own comparative studies.
DPPH Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[8] The reduction of the violet-colored DPPH radical to the pale yellow hydrazine (B178648) is measured spectrophotometrically at approximately 517 nm.[8][9]
Methodology:
Reagent Preparation:
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727). Store this solution in an amber bottle at 4°C.[8]
Test Samples: Prepare a stock solution of the antioxidant compound in a suitable solvent (e.g., methanol or ethanol) and create a series of dilutions.
Standard: Prepare a series of dilutions of a standard antioxidant such as Trolox or Gallic Acid.
Assay Procedure (96-well plate format):
Add 100 µL of the DPPH working solution to each well.
Add 100 µL of the test sample or standard at various concentrations to the wells.
Incubate the plate in the dark at room temperature for 30 minutes.
Measure the absorbance at 517 nm using a microplate reader.
Data Analysis:
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is a blue-green chromophore that is generated by the oxidation of ABTS.[10][11] The reduction of ABTS•+ by an antioxidant results in a decrease in absorbance, which is measured at 734 nm.[4][10]
Methodology:
Reagent Preparation:
ABTS Stock Solution (7 mM): Prepare a 7 mM aqueous solution of ABTS.
Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM aqueous solution of potassium persulfate.
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[4][8] Dilute the ABTS•+ solution with ethanol (B145695) to obtain an absorbance of approximately 0.70 at 734 nm.[4]
Test Samples and Standard: Prepare solutions of the test compounds and a standard (e.g., Trolox) at various concentrations.
Assay Procedure (96-well plate format):
Add 20 µL of the test sample or standard to the wells.
Add 180 µL of the ABTS•+ working solution to each well.[8]
A Comparative Guide to the Efficacy of 2-tert-Butyl-4-methylphenol and Other Sterically Hindered Phenols
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the antioxidant efficacy of 2-tert-Butyl-4-methylphenol, commonly known as Butylated Hydroxytoluene (BHT), ag...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant efficacy of 2-tert-Butyl-4-methylphenol, commonly known as Butylated Hydroxytoluene (BHT), against other notable sterically hindered phenols. The comparison is supported by experimental data from established in vitro antioxidant assays, detailed experimental protocols, and visualizations of relevant biological signaling pathways.
Quantitative Comparison of Antioxidant Activity
The antioxidant activities of sterically hindered phenols are commonly evaluated by their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an antioxidant required to scavenge 50% of free radicals in a given assay. A lower IC50 value indicates greater antioxidant potency. The following table summarizes the available IC50 values for 2-tert-Butyl-4-methylphenol and other selected sterically hindered phenols from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.
Note: The IC50 values for BHT in the DPPH assay represent a range from various studies and not a direct side-by-side comparison in a single study. Qualitative assessments suggest that the antioxidant activity of BHT is approximately twice as great as that of 2,4-di-tert-butylphenol. This is attributed to the steric hindrance provided by the two tert-butyl groups in BHT, which protects the hydroxyl group and enhances its ability to donate a hydrogen atom to quench free radicals.[1]
Mechanism of Antioxidant Action: Free Radical Scavenging
Sterically hindered phenols, including 2-tert-Butyl-4-methylphenol, exert their antioxidant effects primarily through a free radical scavenging mechanism. This process involves the donation of a hydrogen atom from the phenolic hydroxyl (-OH) group to a reactive free radical. This donation neutralizes the free radical, terminating the oxidative chain reaction. The resulting phenoxyl radical is stabilized by the delocalization of the unpaired electron across the aromatic ring and, crucially, by the steric hindrance provided by the bulky tert-butyl groups at the ortho positions. This steric hindrance prevents the phenoxyl radical from initiating new oxidation chains, thus enhancing its efficacy as an antioxidant.
Modulation of Cellular Signaling Pathways
Beyond direct radical scavenging, sterically hindered phenols can influence cellular processes by modulating key signaling pathways involved in inflammation and the cellular antioxidant response.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Phenolic antioxidants have been shown to inhibit this pathway. The mechanism involves the prevention of the activated NF-κB from binding to its DNA recognition sequence in the nucleus, thereby blocking the transcription of pro-inflammatory genes like TNF-α. Notably, this inhibition does not appear to affect the degradation of the inhibitory protein IκBα or the nuclear translocation of NF-κB itself.[3]
Inhibition of NF-κB Signaling by 2-tert-Butyl-4-methylphenol.
Activation of the Keap1-Nrf2 Antioxidant Response Pathway
The Keap1-Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In response to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription. While the direct interaction is still under investigation, sterically hindered phenols, by modulating the cellular redox state, can influence this pathway, leading to an enhanced endogenous antioxidant defense.
Modulation of the Keap1-Nrf2 Pathway by 2-tert-Butyl-4-methylphenol.
Experimental Protocols
Detailed methodologies for the DPPH and ABTS radical scavenging assays are provided below to facilitate the replication and validation of these findings.
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, which results in a color change from violet to yellow, measured spectrophotometrically.
Test compounds (e.g., 2-tert-Butyl-4-methylphenol, 2,4-di-tert-butylphenol)
Standard antioxidant (e.g., Ascorbic Acid or Trolox)
Spectrophotometer
Procedure:
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
Preparation of Test Solutions: Prepare a series of concentrations of the test compounds and a standard antioxidant in a suitable solvent.
Reaction: Add a specific volume of the DPPH solution (e.g., 1 mL) to a specific volume of each test solution concentration (e.g., 1 mL).
Incubation: Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
Measurement: Measure the absorbance of the solutions at 517 nm.
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula:
% Inhibition = [ (Abscontrol - Abssample) / Abscontrol ] x 100
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Experimental Workflow for the DPPH Radical Scavenging Assay.
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.
Materials:
ABTS diammonium salt
Potassium persulfate
Methanol (or Ethanol)
Test compounds
Standard antioxidant (e.g., Trolox)
Spectrophotometer
Procedure:
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with methanol or ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
Preparation of Test Solutions: Prepare a series of concentrations of the test compounds and a standard antioxidant.
Reaction: Add a specific volume of the ABTS•+ working solution (e.g., 2 mL) to a specific volume of each test solution concentration (e.g., 1 mL).
Incubation: Incubate the mixtures at room temperature for a set period (e.g., 6 minutes).
Measurement: Measure the absorbance of the solutions at 734 nm.
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as in the DPPH assay.
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Experimental Workflow for the ABTS Radical Scavenging Assay.
Validating the Anti-inflammatory Properties of 2-tert-Butyl-4-methylphenol in Cell-based Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the anti-inflammatory properties of 2-tert-Butyl-4-methylphenol (BHT), both alone and in combination with...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of 2-tert-Butyl-4-methylphenol (BHT), both alone and in combination with 2-tert-Butyl-4-methoxyphenol (B74144) (BHA), against the established anti-inflammatory drug, Dexamethasone. The data presented is derived from cell-based assays utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard model for in vitro inflammation studies.
Executive Summary
Cell-based assays are crucial for the preliminary validation of compounds with potential therapeutic effects. In the context of inflammation, these assays allow for the quantification of a compound's ability to suppress the production of key inflammatory mediators. This guide focuses on 2-tert-Butyl-4-methylphenol, a synthetic phenolic antioxidant. Experimental evidence strongly indicates that 2-tert-Butyl-4-methylphenol on its own exhibits negligible anti-inflammatory activity in LPS-stimulated macrophages. However, when combined with BHA, it demonstrates a potent synergistic anti-inflammatory effect. This guide presents a comparative analysis of these compounds against Dexamethasone, a potent corticosteroid, across several key inflammatory markers.
Comparative Analysis of Anti-inflammatory Activity
The following tables summarize the inhibitory effects of 2-tert-Butyl-4-methylphenol (BHT), its combination with BHA, and Dexamethasone on the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.
The following are detailed methodologies for the key cell-based assays cited in this guide.
Cell Culture and Treatment
Cell Line: RAW 264.7 murine macrophage cell line.
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
Treatment: Cells are seeded in appropriate well plates and allowed to adhere overnight. Prior to stimulation, cells are pre-treated with various concentrations of the test compounds (2-tert-Butyl-4-methylphenol, BHA, or Dexamethasone) for 1-2 hours. Subsequently, inflammation is induced by adding Lipopolysaccharide (LPS) at a concentration of 1 µg/mL.
Nitric Oxide (NO) Inhibition Assay
Principle: The production of NO is measured indirectly by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Protocol:
After the treatment period, 100 µL of the cell culture supernatant is collected.
The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
The mixture is incubated at room temperature for 10-15 minutes.
The absorbance is measured at 540 nm using a microplate reader.
The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
Prostaglandin E2 (PGE2) Inhibition Assay
Principle: The amount of PGE2 secreted into the cell culture medium is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
Cell culture supernatants are collected after the treatment period.
A commercial PGE2 ELISA kit is used according to the manufacturer's instructions.
Briefly, the supernatant is added to a microplate pre-coated with antibodies specific for PGE2.
A fixed amount of HRP-conjugated PGE2 is added, which competes with the PGE2 in the sample for antibody binding.
After incubation and washing steps, a substrate solution is added, and the color development is measured spectrophotometrically at 450 nm.
The concentration of PGE2 is inversely proportional to the color intensity and is calculated based on a standard curve.
TNF-α and IL-6 Inhibition Assay
Principle: The concentrations of the pro-inflammatory cytokines TNF-α and IL-6 in the cell culture supernatant are measured by sandwich ELISA.
Protocol:
Cell culture supernatants are collected after the experimental treatment.
Commercial ELISA kits for TNF-α and IL-6 are used as per the manufacturer's protocols.
In essence, the supernatant is added to microplate wells coated with a capture antibody specific for the target cytokine.
After incubation and washing, a biotinylated detection antibody is added, followed by a streptavidin-HRP conjugate.
A substrate solution is then added, and the resulting color is measured at 450 nm.
The cytokine concentration is determined by comparison with a standard curve.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of the tested compounds are primarily mediated through the modulation of key signaling pathways involved in the inflammatory response, namely the NF-κB and MAPK pathways.
LPS-Induced Inflammatory Signaling
LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4). This activation triggers a downstream signaling cascade involving the NF-κB and MAPK pathways, leading to the transcription and production of pro-inflammatory mediators.
2-tert-Butyl-4-methylphenol (BHT) and BHA Combination: The synergistic anti-inflammatory effect of the BHT and BHA combination is attributed to their potent antioxidant properties, which can quench reactive oxygen species (ROS) that act as secondary messengers in inflammatory signaling. Furthermore, studies suggest that phenolic compounds can interfere with the NF-κB signaling pathway, although the precise mechanism for the BHT/BHA combination's effect on specific pathway components in RAW 264.7 cells requires further elucidation.
Dexamethasone: This synthetic glucocorticoid exerts its potent anti-inflammatory effects through multiple mechanisms. It can inhibit the transcription of pro-inflammatory genes by interfering with the activity of transcription factors like NF-κB and AP-1. Dexamethasone is also known to suppress the phosphorylation of MAPKs.
Experimental Workflow
The following diagram illustrates the general workflow for validating the anti-inflammatory properties of test compounds in cell-based assays.
Caption: General workflow for cell-based anti-inflammatory assays.
Conclusion
The data presented in this guide clearly demonstrates that 2-tert-Butyl-4-methylphenol (BHT) alone is not an effective anti-inflammatory agent in the context of LPS-stimulated macrophages. However, its combination with BHA exhibits potent synergistic anti-inflammatory activity, significantly inhibiting the expression of key inflammatory genes. While Dexamethasone remains a more potent inhibitor of inflammatory mediator production, the synergistic interaction between BHT and BHA highlights the potential for developing effective anti-inflammatory formulations based on combinations of phenolic antioxidants. Further research is warranted to elucidate the precise molecular mechanisms underlying this synergy and to quantify the inhibitory effects of the BHT/BHA combination on the production of inflammatory proteins.
Unveiling Molecular Alliances: A Comparative Guide to the Synergistic and Antagonistic Effects of 2-tert-Butyl-4-methylphenol (BHT) with Other Antioxidants
For researchers, scientists, and professionals in drug development, understanding the interplay between antioxidants is paramount for optimizing formulations and enhancing therapeutic efficacy. This guide provides a comp...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, understanding the interplay between antioxidants is paramount for optimizing formulations and enhancing therapeutic efficacy. This guide provides a comprehensive comparison of the synergistic and antagonistic effects of the synthetic antioxidant 2-tert-Butyl-4-methylphenol (BHT) when combined with other common antioxidants. The following sections present experimental data, detailed methodologies, and visual representations of key concepts to facilitate a deeper understanding of these molecular interactions.
Quantitative Analysis of Antioxidant Interactions
The efficacy of an antioxidant can be significantly altered when used in combination with other antioxidants. These interactions can be synergistic, where the combined effect is greater than the sum of individual effects; additive, where the combined effect is equal to the sum of individual effects; or antagonistic, where the combined effect is less than the sum of individual effects. The following table summarizes the quantitative data from studies investigating the interactions of BHT with other antioxidants.
Antioxidant Combination
Ratio (BHT:Other)
Experimental Model
Key Findings
Interaction Type
Reference
BHT + Quercetin
1:5
DPPH radical scavenging assay
The 1:5 combination showed the highest synergistic antioxidant activity.
Inhibition of LPS-stimulated gene expression in RAW264.7 cells
The combination of BHT and BHA at molar ratios of 0.5-2 exerts potent anti-inflammatory activity, suggesting a complex synergistic antioxidant activity.[2] The synergistic effect is attributed to the regeneration of BHA by BHT.[3]
To ensure the reproducibility and validity of findings, detailed experimental protocols are essential. The following are methodologies for commonly used assays to assess antioxidant activity and synergy.
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Reagent Preparation:
Prepare a stock solution of DPPH (typically 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol. This solution should be freshly prepared and kept in the dark to prevent degradation.[7]
Prepare stock solutions of BHT and the other test antioxidant(s) in the same solvent.
Prepare a series of dilutions for each individual antioxidant and for the mixtures at various ratios (e.g., 1:1, 1:2, 2:1).
Assay Procedure:
In a 96-well microplate, add a specific volume of the antioxidant solution (individual or mixture) to each well.
Add an equal volume of the DPPH working solution to all wells.[7]
Include a control well containing the solvent and DPPH solution, and a blank well with the solvent only.
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[7]
Data Analysis:
Measure the absorbance of each well at 517 nm using a microplate reader.[7]
Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Determine the IC50 value (the concentration of antioxidant required to scavenge 50% of DPPH radicals) for each individual antioxidant and the mixtures by plotting the percentage of inhibition against the concentration.[7]
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Reagent Preparation:
Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[8]
Before use, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[8]
Prepare stock solutions and dilutions of the individual antioxidants and their mixtures as described for the DPPH assay.
Assay Procedure:
Add a small volume of the antioxidant solution to a cuvette or microplate well.
Add a larger volume of the diluted ABTS•+ solution and mix thoroughly.
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
Data Analysis:
Measure the absorbance at 734 nm.
Calculate the percentage of inhibition and the IC50 values as described for the DPPH assay.
Quantifying Synergy: The Combination Index (CI)
The Combination Index (CI) is a widely accepted method for quantifying the nature of drug or antioxidant interactions. It is based on the median-effect principle.[9]
CI < 1: Synergism
CI = 1: Additive effect
CI > 1: Antagonism
The CI can be calculated using specialized software or the following formula for a two-component mixture:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where (Dx)₁ and (Dx)₂ are the doses of antioxidant 1 and antioxidant 2 alone that produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the doses of antioxidants 1 and 2 in combination that produce the same effect.[10]
Visualizing Molecular Interactions and Experimental Processes
Diagrams are powerful tools for illustrating complex biological pathways, experimental workflows, and the theoretical basis of interactions.
A Comparative Guide to the Structure-Activity Relationship of 2-tert-Butyl-4-methylphenol and its Analogs
This guide provides a comprehensive comparison of 2-tert-Butyl-4-methylphenol (BHT), a widely used synthetic antioxidant, and its structural analogs. The focus is on the relationship between chemical structure and biolog...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a comprehensive comparison of 2-tert-Butyl-4-methylphenol (BHT), a widely used synthetic antioxidant, and its structural analogs. The focus is on the relationship between chemical structure and biological activity, with an emphasis on antioxidant and anti-inflammatory properties. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and leverage the therapeutic potential of this class of compounds.
Core Biological Activities: Antioxidant and Anti-inflammatory Effects
The primary biological activities of 2-tert-Butyl-4-methylphenol and its analogs stem from their phenolic structure. The hydroxyl (-OH) group attached to the aromatic ring is crucial for their antioxidant action, primarily through the donation of a hydrogen atom to neutralize free radicals. The steric hindrance provided by bulky substituents, such as tert-butyl groups, at the ortho positions enhances the stability of the resulting phenoxyl radical, thereby increasing antioxidant efficacy.[1][2]
Beyond direct radical scavenging, these compounds exhibit anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. This dual activity makes them attractive candidates for the development of novel therapeutic agents for oxidative stress and inflammation-related diseases.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of BHT and its analogs is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The half-maximal inhibitory concentration (IC50) is a key parameter, with lower values indicating higher antioxidant potency.
Note: Data for 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) is presented as percent inhibition at a specific concentration due to the limited availability of direct IC50 values.
Structure-Activity Relationship (SAR) Insights
The collected data reveals several key SAR trends for the antioxidant activity of BHT analogs:
Steric Hindrance: The presence of bulky tert-butyl groups at the ortho positions (C2 and C6) to the hydroxyl group is a critical factor for high antioxidant activity. This steric hindrance stabilizes the phenoxyl radical formed after hydrogen donation, preventing it from initiating new radical chains.[1]
Number and Position of Hydroxyl Groups: The presence of two hydroxyl groups, as in catechols, can significantly enhance antioxidant activity, especially when positioned to allow for strong steric synergy.[5]
Para-Substituents: The nature of the substituent at the para-position (C4) influences the hydrogen-donating ability of the phenolic hydroxyl group. Electron-donating groups can enhance this ability.
Methylene Bridge: Dimeric structures, such as 2,2'-Methylenebis(4-methyl-6-tert-butylphenol), can exhibit potent antioxidant activity, suggesting that multiple phenolic moieties within a single molecule can contribute to radical scavenging.[2]
Anti-inflammatory Signaling Pathways
BHT and its analogs have been shown to exert anti-inflammatory effects by modulating the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α).[6][7]
The combination of BHT with other phenolic antioxidants, such as butylated hydroxyanisole (BHA), can lead to a synergistic enhancement of anti-inflammatory activity.[6] This suggests that a multi-target approach, potentially involving the modulation of different arms of the inflammatory cascade, could be beneficial.
Caption: BHT and its analogs can inhibit the NF-κB signaling pathway.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.
Protocol:
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol. The solution should be freshly prepared and protected from light.[8]
Sample Preparation: Dissolve the test compounds (BHT and its analogs) and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent to prepare a series of concentrations.[8]
Reaction Mixture: Add a specific volume of the sample solution to the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.[8]
Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).[8]
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[8]
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
% Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[2]
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.[8]
Caption: Workflow for the DPPH radical scavenging assay.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay measures the extent of lipid peroxidation by quantifying malondialdehyde (MDA), a secondary product of this process.
Protocol:
Sample Preparation: Prepare tissue homogenates or other biological samples.[9]
Reaction Mixture: To the sample, add a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid or acetic acid).[9][10]
Incubation: Heat the mixture in a boiling water bath for a specific duration (e.g., 15-60 minutes) to facilitate the reaction between MDA and TBA, forming a pink-colored adduct.[9][11]
Cooling and Centrifugation: Cool the samples on ice and then centrifuge to pellet any precipitate.[11]
Absorbance Measurement: Measure the absorbance of the supernatant at 532 nm.[10][11]
Quantification: The concentration of TBARS is determined by comparing the absorbance to a standard curve prepared with a known concentration of MDA.[10]
Caption: Workflow for the TBARS assay for lipid peroxidation.
Conclusion
The structure-activity relationship of 2-tert-Butyl-4-methylphenol and its analogs is a valuable area of study for the development of novel antioxidant and anti-inflammatory agents. The key structural features influencing activity are the phenolic hydroxyl group and the steric hindrance provided by ortho-substituents. By systematically modifying the structure of these compounds, it is possible to fine-tune their biological activity. The experimental protocols and signaling pathway information provided in this guide offer a foundation for further research and development in this promising field.
Performance comparison of different catalytic systems for 2-tert-Butyl-4-methylphenol synthesis
The synthesis of 2-tert-Butyl-4-methylphenol (TBMP), an important industrial intermediate for antioxidants, stabilizers, and other fine chemicals, is primarily achieved through the Friedel-Crafts alkylation of p-cresol (...
Author: BenchChem Technical Support Team. Date: December 2025
The synthesis of 2-tert-Butyl-4-methylphenol (TBMP), an important industrial intermediate for antioxidants, stabilizers, and other fine chemicals, is primarily achieved through the Friedel-Crafts alkylation of p-cresol (B1678582) with a tert-butylating agent, typically tert-butyl alcohol.[1][2][3] The efficiency, selectivity, and environmental impact of this process are critically dependent on the choice of catalyst. This guide provides a comparative analysis of various catalytic systems, presenting their performance based on experimental data and outlining the methodologies for their evaluation.
The catalysts employed for this reaction can be broadly categorized into homogeneous and heterogeneous systems. Homogeneous catalysts, such as traditional Brønsted acids (H₂SO₄) and Lewis acids (AlCl₃), often exhibit high activity but suffer from challenges in separation, recovery, and waste generation.[1][4] In contrast, heterogeneous catalysts, including zeolites, ionic liquids, and various supported acid catalysts, offer significant advantages in terms of reusability and process simplification, aligning with the principles of green chemistry.[3][5]
Performance Comparison of Catalytic Systems
The selection of an optimal catalyst involves a trade-off between reaction temperature, time, conversion rates, and selectivity towards the desired 2-tert-Butyl-4-methylphenol isomer. The following table summarizes the performance of several recently reported catalytic systems under their respective optimized conditions.
Detailed experimental protocols are crucial for reproducing and comparing catalyst performance. Below are generalized and specific procedures derived from the literature.
General Procedure for Liquid-Phase Batch Reaction:
Reactor Setup: A three-necked flask is typically equipped with a magnetic stirrer, a reflux condenser, and a temperature controller. For reactions above boiling point, a batch autoclave may be used.[9][10]
Charging Reactants: p-cresol, the tert-butylating agent (e.g., tert-butyl alcohol), and the catalyst are added to the flask in the desired molar ratios. A solvent, such as cyclohexane (B81311), may be used.[2][10]
Reaction Conditions: The reaction mixture is heated to the specified temperature and stirred for the designated duration. The system may be purged with an inert gas like nitrogen to remove air.[10]
Sampling and Analysis: Samples are periodically withdrawn from the reaction mixture. The conversion of reactants and selectivity towards products are determined using gas chromatography (GC) with an internal standard (e.g., n-octane).[10]
Product Separation and Catalyst Recovery:
Heterogeneous Catalysts: The solid catalyst is separated from the reaction mixture by simple filtration.[6]
Homogeneous Catalysts (e.g., Ionic Liquids): An organic solvent like ethyl acetate (B1210297) or cyclohexane is used to extract the products, leaving the catalyst in a separate phase. The catalyst is then washed and dried under vacuum for reuse.[2][7]
Example Protocol: Synthesis using Deep Eutectic Solvent (DES)[7]
Catalyst: CAL-TsOH (a DES prepared from caprolactam and p-toluenesulfonic acid).
Procedure: 5 mmol of tert-butyl alcohol, 50 mmol of p-cresol (a 1:10 molar ratio), and a specific molar percentage of the CAL-TsOH catalyst are mixed in a 25 mL reaction tube.
Reaction: The homogeneous solution is stirred at room temperature for the optimized reaction time (e.g., 10-12 hours).
Work-up: After the reaction, ethyl acetate is added to the tube. The upper layer containing the product and unreacted substrates is separated for GC analysis. The lower layer, containing the DES catalyst, is washed with fresh ethyl acetate and dried at 70°C for 24 hours to be recycled.
Visualizing the Process
Experimental Workflow for Catalytic Synthesis and Analysis
The following diagram illustrates a typical workflow for the synthesis of 2-tert-Butyl-4-methylphenol, from reactant preparation to final product analysis and catalyst recycling.
A generalized workflow for the synthesis and analysis of 2-tert-Butyl-4-methylphenol.
This guide demonstrates that a variety of effective catalytic systems are available for the synthesis of 2-tert-Butyl-4-methylphenol. While traditional acids are effective, modern heterogeneous catalysts, particularly certain ionic liquids and solid acids like sulfided silica, offer comparable or superior performance at moderate temperatures with the significant advantage of catalyst reusability.[6][7] The choice of catalyst will ultimately depend on the specific industrial requirements, balancing reaction efficiency with economic and environmental considerations.
A Comparative Analysis of 2-tert-Butyl-4-methylphenol's Biological Effects: Bridging In Vitro Evidence with In Vivo Outcomes
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the in vitro and in vivo biological effects of 2-tert-Butyl-4-methylphenol and its structurally related ph...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo biological effects of 2-tert-Butyl-4-methylphenol and its structurally related phenolic compounds. By juxtaposing data from controlled laboratory assays with results from whole-organism studies, this document aims to offer a nuanced understanding of the compound's bioactivity, facilitating its evaluation for potential therapeutic applications.
Executive Summary
Phenolic compounds, including 2-tert-Butyl-4-methylphenol, are widely recognized for their antioxidant and anti-inflammatory properties. In vitro assays provide a rapid and cost-effective means to screen these activities by measuring their ability to scavenge free radicals or modulate inflammatory pathways in cultured cells. However, the physiological relevance of these findings can only be ascertained through in vivo studies, which account for complex biological processes such as absorption, distribution, metabolism, and excretion (ADME). This guide synthesizes key experimental data to illuminate the correlation—and occasional divergence—between in vitro predictions and in vivo performance.
In Vitro Biological Effects
The in vitro activities of 2-tert-Butyl-4-methylphenol and its isomers, such as Butylated Hydroxytoluene (BHT), are primarily centered on their antioxidant, anti-inflammatory, and cytotoxic properties.
Antioxidant Activity
In vitro antioxidant capacity is commonly assessed using radical scavenging assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods. These assays quantify the ability of a compound to neutralize stable free radicals.
Compound
Assay
IC50 (µg/mL)
2,4-Di-tert-butylphenol
DPPH
60
Butylated Hydroxytoluene (BHT)
DPPH
21.09
Note: Data for closely related structural isomers are presented to provide a comparative context.
Anti-inflammatory Activity
The anti-inflammatory potential is often evaluated in vitro by measuring the inhibition of inflammatory mediators in cell lines like RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS).
Compound/Combination
Cell Line
Target
Effect
BHT/BHA Combination
RAW 264.7
COX-2, TNF-α
Enhanced inhibition of gene expression compared to individual compounds[1]
BHT alone
RAW 264.7
COX-2, TNF-α
Slight to no significant inhibitory effect on LPS-induced expression[1]
Cytotoxicity
Cytotoxicity assays determine the concentration at which a compound becomes toxic to cells, a critical parameter for therapeutic development.
Compound
Cell Line
Assay
IC50 (µM)
1,3-Bis(p-hydroxyphenyl)propane (BPA analog)
HepG2
MTT
7
Tert-butyl-p-benzoquinone (TBC)
Various
MTT
16-24
In Vivo Biological Effects
In vivo studies in animal models provide insights into the systemic effects of a compound, including its efficacy and potential toxicity.
Acute Oral Toxicity
Acute toxicity studies determine the lethal dose (LD50) of a substance after a single oral administration.
While in vitro assays are invaluable for initial screening, a direct quantitative correlation with in vivo efficacy is not always observed. For instance, a compound may exhibit potent antioxidant activity in a chemical assay but show limited effects in an animal model due to poor bioavailability. Conversely, a compound with modest in vitro anti-inflammatory activity might be more effective in vivo if its metabolites are more active.
The data on 2-tert-Butyl-4-methylphenol and its isomers suggest that their in vitro antioxidant and anti-inflammatory properties translate to in vivo effects, as demonstrated in animal models of inflammation. However, the effective concentrations and observed toxicities underscore the importance of in vivo validation.
Experimental Protocols
In Vitro: DPPH Radical Scavenging Assay
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (B129727) (e.g., 0.1 mM) and stored in the dark.[6]
Sample Preparation: The test compound (2-tert-Butyl-4-methylphenol) is dissolved in a suitable solvent (e.g., methanol) to prepare a stock solution, from which serial dilutions are made.[6]
Assay Procedure: An aliquot of each sample dilution is mixed with the DPPH working solution in a 96-well plate or cuvettes. A control containing only the solvent and DPPH solution is also prepared.[7]
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[6]
Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.[6]
Calculation: The percentage of radical scavenging activity is calculated using the formula:
% Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentrations.[7]
In Vivo: Carrageenan-Induced Paw Edema in Rats
Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions for at least one week before the experiment.[8]
Compound Administration: The test compound (2-tert-Butyl-4-methylphenol) or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally at various doses to different groups of rats. A control group receives the vehicle only.[9]
Induction of Edema: After a specific period following compound administration (e.g., 30-60 minutes), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.[10]
Measurement of Paw Volume: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[9]
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group compared to the control group. The ED50, the dose that causes 50% inhibition of edema, can then be determined.[9]
Signaling Pathways and Mechanisms of Action
The biological effects of phenolic antioxidants like 2-tert-Butyl-4-methylphenol are often mediated through the modulation of key cellular signaling pathways involved in oxidative stress and inflammation.
Nrf2-Keap1 Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, thereby upregulating their expression and enhancing the cell's antioxidant defense.
Caption: Nrf2-Keap1 signaling pathway activation.
NF-κB Inflammatory Pathway
Nuclear Factor-kappa B (NF-κB) is a key transcription factor that orchestrates the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like COX-2.
Caption: NF-κB signaling pathway inhibition.
Experimental Workflow Diagrams
Caption: General workflow for in vitro antioxidant assays.
Caption: General workflow for in vivo anti-inflammatory assay.
A Comparative Guide to Analytical Techniques for the Quantification of 2-tert-Butyl-4-methylphenol
In the realm of pharmaceutical research and development, the precise and accurate quantification of chemical compounds is paramount. This guide provides a comprehensive cross-validation of different analytical techniques...
Author: BenchChem Technical Support Team. Date: December 2025
In the realm of pharmaceutical research and development, the precise and accurate quantification of chemical compounds is paramount. This guide provides a comprehensive cross-validation of different analytical techniques for the quantification of 2-tert-Butyl-4-methylphenol, a common antioxidant and synthetic intermediate. We will delve into the experimental protocols and performance data of three primary analytical methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
The cross-validation of analytical methods is a critical process to ensure the reliability and consistency of results across different techniques.[1] This is particularly important in regulated environments to ensure data integrity.[1] The choice of an analytical technique is often dependent on factors such as the required sensitivity, selectivity, and the complexity of the sample matrix.[2][3]
Quantitative Performance Comparison
The following table summarizes the key performance parameters for the quantification of phenolic compounds using HPLC-UV, GC-MS, and UV-Vis Spectrophotometry. It is important to note that while this guide focuses on 2-tert-Butyl-4-methylphenol, some of the cited data may be for structurally similar phenolic compounds, as direct comparative studies for this specific analyte are not always available.
Performance Parameter
High-Performance Liquid Chromatography (HPLC-UV)
Gas Chromatography-Mass Spectrometry (GC-MS)
UV-Vis Spectrophotometry
Principle
Chromatographic separation followed by UV detection.[4]
Chromatographic separation coupled with mass analysis.[5]
Direct measurement of light absorbance by the analyte.[4]
Dependent on the molar absorptivity of the analyte.
Specificity
High; potential for interference from co-eluting impurities without mass spectrometric detection.[3]
Very High; mass spectral data provides definitive identification.[3]
Low; susceptible to interference from other absorbing compounds.[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the protocols for each of the discussed analytical techniques for the quantification of 2-tert-Butyl-4-methylphenol.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a robust and widely used technique for the analysis of phenolic compounds.[8]
Instrumentation:
Standard HPLC system with a UV detector.
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[3]
Detection Wavelength: 270 nm for phenol (B47542) or 280 nm for similar compounds.[3][4]
Sample Preparation:
Prepare a stock solution of 2-tert-Butyl-4-methylphenol in methanol (e.g., 1 mg/mL).[8]
Prepare a series of standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.
Dissolve the sample containing 2-tert-Butyl-4-methylphenol in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.[8]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it ideal for analyzing volatile and semi-volatile compounds in complex matrices.[5] For polar analytes like phenols, a derivatization step may be necessary to increase volatility.[10]
Instrumentation:
Gas chromatograph coupled to a mass spectrometer.
GC-MS Parameters:
Column: 5MS UI 30 m x 0.25 mm x 0.25 µm or equivalent.[6][7]
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[5]
Sample Preparation and Derivatization:
Extract 2-tert-Butyl-4-methylphenol from the sample matrix using a suitable solvent like dichloromethane (B109758) or n-hexane.[2]
Concentrate the extract under a gentle stream of nitrogen.[10]
For derivatization, add a silylating agent (e.g., BSTFA with 1% TMCS) to the dried extract and heat to convert the hydroxyl group to a more volatile trimethylsilyl (B98337) (TMS) ether.[10]
Inject the derivatized sample into the GC-MS system.
UV-Vis Spectrophotometry
This technique is based on the direct measurement of light absorbance by the phenol molecule and is known for its simplicity and speed.[4]
Instrumentation:
UV-Vis Spectrophotometer.
Procedure:
Determine the wavelength of maximum absorbance (λmax) for 2-tert-Butyl-4-methylphenol in a suitable solvent (typically around 270-280 nm for phenols).[4]
Prepare a series of standard solutions of known concentrations.
Measure the absorbance of each standard at the determined λmax.
Construct a calibration curve by plotting absorbance versus concentration.
For sample analysis, ensure the sample is free of interfering substances. If necessary, perform a sample cleanup or extraction.
Measure the absorbance of the sample at the λmax and determine the concentration from the calibration curve.
Visualizing the Workflow and Decision-Making Process
To better illustrate the processes involved in cross-validation and method selection, the following diagrams have been generated using the DOT language.
A Comparative Analysis of 2-tert-Butyl-4-methylphenol Against New-Generation Synthetic Antioxidants
For Researchers, Scientists, and Drug Development Professionals Introduction The mitigation of oxidative stress, a key pathological factor in a myriad of diseases, remains a focal point of intensive research and drug dev...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mitigation of oxidative stress, a key pathological factor in a myriad of diseases, remains a focal point of intensive research and drug development. For decades, synthetic phenolic antioxidants such as 2-tert-Butyl-4-methylphenol, commonly known as Butylated Hydroxytoluene (BHT), have been utilized for their ability to neutralize harmful free radicals. However, the quest for antioxidants with enhanced efficacy, bioavailability, and targeted action has led to the emergence of a new generation of synthetic antioxidants. This guide provides an objective comparison of the performance of 2-tert-Butyl-4-methylphenol against three such new-generation compounds: Edaravone, MitoQ10, and N-acetylcysteine (NAC). The comparison is supported by available experimental data from established in vitro antioxidant assays, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Comparative Analysis of Antioxidant Activity
The antioxidant activity of a compound is its ability to inhibit the oxidation of other molecules, typically by donating a hydrogen atom or an electron to a free radical. This capacity is often quantified using various in vitro assays, with the half-maximal inhibitory concentration (IC50) or Trolox Equivalent Antioxidant Capacity (TEAC) and Oxygen Radical Absorbance Capacity (ORAC) values being common metrics. A lower IC50 value indicates a higher antioxidant potency.
Note: Direct comparative studies for all compounds across all assays are limited. The data presented is compiled from available literature, and experimental conditions may vary between studies. The absence of data for MitoQ10 and N-acetylcysteine in these specific in vitro assays highlights that their antioxidant effects are often evaluated through different, more biologically complex models due to their unique mechanisms of action.
Mechanisms of Action
2-tert-Butyl-4-methylphenol (BHT): As a classic phenolic antioxidant, BHT functions as a free radical scavenger. It donates a hydrogen atom from its hydroxyl group to a free radical, thereby neutralizing it and terminating the radical chain reaction.
Edaravone: This pyrazolone (B3327878) derivative is a potent free radical scavenger that has demonstrated efficacy in reducing oxidative stress in conditions such as stroke and amyotrophic lateral sclerosis (ALS).[1] Its mechanism involves donating an electron to neutralize free radicals.
MitoQ10: This antioxidant is a derivative of coenzyme Q10, modified to specifically accumulate within mitochondria. By targeting the primary site of cellular reactive oxygen species (ROS) production, MitoQ10 aims to protect mitochondria from oxidative damage at the source, thereby improving cellular function and reducing overall oxidative stress.
N-acetylcysteine (NAC): NAC primarily acts as a precursor to L-cysteine, which is a key component for the synthesis of glutathione (B108866) (GSH), the most abundant endogenous antioxidant. By boosting intracellular GSH levels, NAC enhances the cell's natural defense against oxidative stress. While it has some direct radical scavenging activity, its primary role is to support the glutathione system.
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are standardized procedures widely used in the field to assess and compare the antioxidant capacity of various compounds.
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet-colored DPPH to a yellow-colored non-radical form is monitored spectrophotometrically.
Procedure:
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol (B129727) or ethanol (B145695).
Sample Preparation: The test compounds (BHT, Edaravone, MitoQ10, NAC) and a standard antioxidant (e.g., Trolox or ascorbic acid) are prepared in a series of concentrations.
Reaction Mixture: A defined volume of the DPPH solution is mixed with various concentrations of the test compounds and the standard in a 96-well plate or cuvettes. A control containing only the solvent and DPPH is also prepared.
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.
Calculation: The percentage of radical scavenging activity is calculated using the formula:
% Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
The IC50 value is then determined by plotting the percentage of scavenging against the concentration of the antioxidant.
This assay is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured spectrophotometrically.
Procedure:
Generation of ABTS•+: The ABTS•+ radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours.
Preparation of ABTS•+ Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
Sample Preparation: The test compounds and a standard (e.g., Trolox) are prepared in various concentrations.
Reaction Mixture: A defined volume of the ABTS•+ working solution is mixed with different concentrations of the test compounds and the standard.
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).
Measurement: The absorbance is measured at 734 nm.
Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test sample.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.
Procedure:
Reagent Preparation:
A fluorescent probe solution (e.g., fluorescein) is prepared in a phosphate (B84403) buffer (pH 7.4).
A series of concentrations of the test compounds and a standard (Trolox) are prepared.
Reaction Mixture: The fluorescent probe, test compound/standard, and buffer are mixed in a 96-well black microplate.
Incubation: The plate is incubated at 37°C for a short period.
Initiation of Reaction: The AAPH solution is added to initiate the radical generation and fluorescence decay.
Measurement: The fluorescence is measured kinetically every 1-2 minutes until the fluorescence has decayed, using a fluorescence microplate reader with appropriate excitation and emission wavelengths.
Calculation: The area under the fluorescence decay curve (AUC) is calculated for each sample and standard. The net AUC is determined by subtracting the AUC of the blank. The antioxidant capacity is expressed as Trolox equivalents (µmol TE/µmol of antioxidant).
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways involved in oxidative stress and a general workflow for antioxidant assays.
Assessing the potential of 2-tert-Butyl-4-methylphenol as a less toxic alternative to other preservatives
A Comparative Guide for Researchers and Drug Development Professionals The selection of a suitable preservative is a critical consideration in the development of pharmaceutical and cosmetic products. An ideal preservativ...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide for Researchers and Drug Development Professionals
The selection of a suitable preservative is a critical consideration in the development of pharmaceutical and cosmetic products. An ideal preservative should exhibit broad-spectrum antimicrobial activity at low concentrations while demonstrating a favorable safety profile. This guide provides a comparative analysis of 2-tert-Butyl-4-methylphenol, also known as Butylated Hydroxytoluene (BHT), against other commonly used preservatives, offering a less toxic alternative for consideration. The following sections present quantitative toxicological and efficacy data, detailed experimental protocols, and visualizations of relevant biological pathways to support an evidence-based assessment.
Comparative Toxicity and Efficacy Data
The following tables summarize the toxicological and antimicrobial efficacy data for 2-tert-Butyl-4-methylphenol and a selection of commonly used preservatives. It is important to note that direct comparison of values from different studies should be done with caution due to variations in experimental conditions.
Table 1: Comparative Acute and Chronic Oral Toxicity Data
This table presents the median lethal dose (LD50) and the No-Observed-Adverse-Effect Level (NOAEL) for the selected preservatives in various animal models. Lower LD50 values indicate higher acute toxicity, while higher NOAEL values suggest lower chronic toxicity.
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a substance that prevents the visible growth of a microorganism.[9] Lower MIC values indicate greater antimicrobial potency. The efficacy of some preservatives, such as sodium benzoate and potassium sorbate, is highly pH-dependent.
Detailed and standardized experimental protocols are crucial for the accurate assessment of preservative efficacy and toxicity. The following sections outline the methodologies for key experiments.
Protocol 1: Antimicrobial Effectiveness Test (Based on USP <51>)
This test evaluates the effectiveness of a preservative system in a product.
1. Preparation of Microbial Inoculum:
Standardized cultures of Staphylococcus aureus (ATCC 6538), Escherichia coli (ATCC 8739), Pseudomonas aeruginosa (ATCC 9027), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404) are prepared.[12][13]
Bacterial and yeast cultures are grown on appropriate agar (B569324), and the cells are harvested and suspended in sterile saline to achieve a concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.[12]
A. brasiliensis spores are harvested and suspended in sterile saline containing 0.05% polysorbate 80.
2. Inoculation of the Product:
The product is divided into five separate containers, one for each test microorganism.[13]
Each container is inoculated with the respective microbial suspension to achieve an initial concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL or g of the product.[14]
The volume of the inoculum should not exceed 1% of the total volume of the product.[14]
3. Incubation and Sampling:
The inoculated containers are incubated at 22.5 ± 2.5 °C for 28 days.[13]
Samples are taken from each container at specified intervals (typically 7, 14, and 28 days).[12]
4. Enumeration of Microorganisms:
The number of viable microorganisms in each sample is determined using standard plate count methods on appropriate agar media.
A suitable neutralizer is used to inactivate the preservative in the sample to allow for the recovery of viable microorganisms.
5. Interpretation of Results:
The log reduction in the number of microorganisms from the initial count is calculated for each time point.
The results are compared to the acceptance criteria specified in the USP <51> guidelines for the specific product category. For bacteria, a not less than 1.0 log reduction from the initial count at 7 days, a not less than 3.0 log reduction from the initial count at 14 days, and no increase from the 14 days' count at 28 days is generally required. For yeast and molds, no increase from the initial calculated count at 7, 14, and 28 days is required.
Protocol 2: Acute Oral Toxicity Study (Based on OECD Guideline 420: Fixed Dose Procedure)
This method is used to assess the acute oral toxicity of a substance.[15][16]
1. Principle:
The test involves the administration of the substance in a single dose to a group of animals.[17]
The dose is selected from a series of fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg body weight).[18]
The endpoint is the observation of clear signs of toxicity at a particular dose level, rather than mortality.[18]
2. Animal Selection and Preparation:
Healthy, young adult rodents (usually female rats) are used.[17]
Animals are acclimatized to the laboratory conditions before the study.
Food is withheld overnight before dosing, but water is available.[19]
3. Sighting Study:
A preliminary sighting study is conducted with a small number of animals to determine the appropriate starting dose for the main study.[16][19]
4. Main Study:
A group of at least 5 animals is dosed at the selected starting dose.[18]
Based on the outcome (evident toxicity or no effect), the decision is made to dose another group at a higher or lower fixed dose level.[17]
5. Observations and Necropsy:
All animals are observed for clinical signs of toxicity immediately after dosing and periodically during the 14-day observation period.
At the end of the study, all animals are subjected to a gross necropsy.[18]
Protocol 3: Repeated Dose 90-Day Oral Toxicity Study in Rodents (Based on OECD Guideline 408)
This study provides information on the potential health hazards arising from repeated exposure to a substance over a prolonged period.[20][21]
1. Principle:
The test substance is administered orally to several groups of experimental animals daily for 90 days.[20][22]
2. Animal Selection and Dosing:
Typically, rats are used, with at least 10 males and 10 females per dose group.[21]
At least three dose levels and a control group are used.[20]
The substance can be administered by gavage, in the diet, or in the drinking water.[20]
3. Observations:
Animals are observed daily for signs of toxicity.
Detailed clinical observations, including body weight, food and water consumption, are recorded weekly.[21]
Ophthalmological examinations are performed before the study and at termination.[20]
Hematology and clinical biochemistry parameters are measured at the end of the study.[20]
4. Pathology:
All animals are subjected to a full gross necropsy at the end of the study.[20]
Histopathological examination of organs and tissues is performed.[20]
5. Data Analysis:
The data are analyzed to determine the nature and incidence of any toxic effects.
The No-Observed-Adverse-Effect Level (NOAEL) is determined.[20]
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to the assessment of preservatives.
Caption: Workflow for the Antimicrobial Effectiveness Test (AET).
Caption: General workflow for acute and repeated dose toxicity testing.
Caption: Simplified mechanism of action for phenolic antioxidants like BHT.
Conclusion
Based on the available toxicological data, 2-tert-Butyl-4-methylphenol (BHT) exhibits a higher acute toxicity (lower LD50) in some animal models compared to preservatives like sodium benzoate, potassium sorbate, and parabens. However, its NOAEL for chronic exposure is within a comparable range to some other preservatives. The primary mechanism of action for BHT as a preservative is attributed to its antioxidant properties, where it can donate a hydrogen atom to neutralize free radicals and inhibit oxidative degradation processes. While comprehensive, directly comparable antimicrobial efficacy data (MIC values) for BHT against a broad spectrum of microorganisms is not as readily available in the public domain as for other preservatives, its established use as an antioxidant in various products suggests its potential to contribute to product stability.
The selection of 2-tert-Butyl-4-methylphenol as a preservative should be based on a thorough risk-benefit analysis for the specific formulation, considering its toxicological profile, required antimicrobial efficacy, and compatibility with other ingredients. Further research, including direct comparative efficacy studies under standardized conditions, would be beneficial for a more definitive assessment of its potential as a less toxic alternative to other preservatives. The experimental protocols outlined in this guide provide a framework for conducting such evaluations.
Proper Disposal of 2-tert-Butyl-4-methylphenol: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-tert-Butyl-4-methylphenol, ensuring the safety of laboratory personnel and compliance with environmen...
Author: BenchChem Technical Support Team. Date: December 2025
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-tert-Butyl-4-methylphenol, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks and ensure responsible chemical waste management.
2-tert-Butyl-4-methylphenol, a substituted phenol, is classified as a hazardous substance requiring specific handling and disposal protocols. It is known to cause severe skin burns and eye damage, and is toxic to aquatic life with long-lasting effects.[1] Adherence to federal, state, and local regulations for hazardous waste disposal is mandatory.[2]
Immediate Safety and Handling Precautions
Before handling 2-tert-Butyl-4-methylphenol, it is crucial to be familiar with its hazards. Always work in a well-ventilated area, preferably within a certified chemical fume hood.[3] Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Required Personal Protective Equipment (PPE):
Eye Protection: Chemical safety goggles or a face shield.
Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or neoprene).[4]
Body Protection: A fully buttoned lab coat. For tasks with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[4]
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with appropriate cartridges.
Spill and Accidental Release Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent exposure.
For Small Spills (Solid):
Evacuate non-essential personnel from the immediate area.[5]
Alert your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
Do not attempt to clean up a large spill without proper training and equipment.
Step-by-Step Disposal Procedure
The disposal of 2-tert-Butyl-4-methylphenol waste must be handled systematically to ensure safety and regulatory compliance. Never dispose of this chemical down the drain.[2][8]
Step 1: Waste Identification and Segregation
Identify all waste streams containing 2-tert-Butyl-4-methylphenol. This includes pure unused chemical, reaction mixtures, contaminated labware (e.g., pipette tips, gloves, empty containers), and solutions.
Segregate the waste into designated, clearly labeled hazardous waste containers.[3]
Solid Waste: Collect solid 2-tert-Butyl-4-methylphenol and contaminated disposable items (gloves, paper towels) in a dedicated, leak-proof container labeled "Solid Hazardous Waste".[3]
Organic Liquid Waste: Place solutions of 2-tert-Butyl-4-methylphenol in organic solvents into a "Non-Halogenated Organic Hazardous Waste" container.[3]
Aqueous Liquid Waste: Collect aqueous solutions containing this chemical in a designated "Aqueous Hazardous Waste" container.[3]
Step 2: Container Management
Use only approved, chemical-resistant containers for waste collection.[9]
Ensure all waste containers are securely capped when not in use to prevent the release of vapors.[3][8]
Label each container with its contents, including the full chemical name "2-tert-Butyl-4-methylphenol" and the approximate concentration. Affix a hazardous waste label as required by your institution.[8]
Step 3: Storage
Store waste containers in a designated satellite accumulation area. This area should be well-ventilated and away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][7]
Ensure the storage area is secure and accessible only to authorized personnel.
Step 4: Disposal
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[3]
The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] This should only be performed by a licensed and qualified facility.
Safety and Physical Properties
The following table summarizes key quantitative data for 2-tert-Butyl-4-methylphenol, which is essential for safe handling and storage.
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 2-tert-Butyl-4-methylphenol waste in a laboratory setting.
Caption: Disposal workflow for 2-tert-Butyl-4-methylphenol waste.
Essential Safety and Operational Guidance for Handling 2-tert-Butyl-4-methylphenol
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like 2-tert-Butyl-4-methylphenol is paramount. This guide provides immediate, essential information on personal protect...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like 2-tert-Butyl-4-methylphenol is paramount. This guide provides immediate, essential information on personal protective equipment (PPE), handling procedures, and disposal plans to foster a secure laboratory environment.
Hazard Summary
2-tert-Butyl-4-methylphenol and its isomers can cause skin and eye irritation.[1][2] If inhaled as a dust, it may lead to respiratory irritation.[2][3] It is crucial to prevent exposure through appropriate engineering controls and personal protective equipment.
Personal Protective Equipment (PPE) Specifications
Proper selection and use of PPE are critical to minimize exposure. The following table summarizes the recommended PPE for handling 2-tert-Butyl-4-methylphenol.
PPE Category
Specification
Eye and Face Protection
Chemical safety goggles or glasses with side shields are mandatory. A face shield should be worn when there is a significant risk of splashing.[4][5]
Skin Protection
Chemical-resistant gloves (e.g., nitrile) should be worn.[4][5] Always inspect gloves for degradation or punctures before use. A lab coat or chemical-resistant apron is required.
Respiratory Protection
A NIOSH-approved N95, N100, or P3 respirator is recommended if dust or aerosols are generated.[5]